5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile
Description
BenchChem offers high-quality 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(aminomethyl)-2-methylsulfanylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJSVEHFWWVDCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)CN)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(aminomethyl)-2-(methylsulfanyl)benzonitrile, a compound of interest in medicinal chemistry and drug discovery. Due to its specific substitution pattern, this molecule presents unique opportunities for the synthesis of novel chemical entities. This document will delve into its chemical properties, potential synthetic routes, and prospective applications, drawing upon established chemical principles and data from structurally related compounds.
Core Molecular Attributes
5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile is a trifunctional aromatic compound containing a nitrile, a methylsulfanyl group, and an aminomethyl group. This distinct combination of functional groups makes it a versatile building block for creating diverse molecular scaffolds.
Molecular Formula and Weight
The chemical structure of 5-(aminomethyl)-2-(methylsulfanyl)benzonitrile allows for the precise determination of its molecular formula and weight.
-
Benzene Ring (trisubstituted): C₆H₃
-
Nitrile Group (-CN): CN
-
Methylsulfanyl Group (-SCH₃): SCH₃
-
Aminomethyl Group (-CH₂NH₂): CH₂NH₂
Summing these components yields the following:
| Attribute | Value |
| Molecular Formula | C₉H₁₀N₂S |
| Molecular Weight | 194.26 g/mol |
Note: The molecular weight is calculated using the most common isotopes of each element.
Structural Features and Potential for Bioactivity
The benzonitrile moiety is a recognized pharmacophore in numerous drug candidates. The nitrile group can act as a bioisostere for a carbonyl group and can participate in hydrogen bonding interactions with biological targets. The presence of the aminomethyl group provides a site for further derivatization, such as N-acylation or N-alkylation, to explore structure-activity relationships (SAR). The methylsulfanyl group can influence the electronic properties and metabolic stability of the molecule.
Synthesis Strategies
Caption: Retrosynthetic analysis of 5-(aminomethyl)-2-(methylsulfanyl)benzonitrile.
A forward synthesis could involve the following key steps:
-
Methylation of a Thiol Precursor: Starting with a suitable mercaptobenzonitrile derivative, a methylation reaction would introduce the methylsulfanyl group.
-
Introduction of the Aminomethyl Precursor: This could be achieved through various methods, such as formylation followed by reductive amination, or through a bromination followed by a Gabriel synthesis or similar nitrogen-introduction reaction.
-
Final Transformation to the Amine: The chosen precursor would then be converted to the final aminomethyl group.
Exemplary Protocol: Reductive Amination Pathway
This hypothetical protocol outlines a potential synthesis based on the reductive amination of a corresponding aldehyde.
Step 1: Synthesis of 5-formyl-2-(methylsulfanyl)benzonitrile
A Vilsmeier-Haack or similar formylation reaction on 2-(methylsulfanyl)benzonitrile could introduce the aldehyde group at the 5-position.
Step 2: Reductive Amination
-
Materials:
-
5-formyl-2-(methylsulfanyl)benzonitrile
-
Ammonia or a suitable ammonia equivalent (e.g., ammonium acetate)
-
A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)
-
An appropriate solvent (e.g., methanol, dichloromethane)
-
-
Procedure:
-
Dissolve 5-formyl-2-(methylsulfanyl)benzonitrile and the ammonia source in the chosen solvent.
-
Stir the mixture at room temperature to allow for the formation of the imine intermediate.
-
Slowly add the reducing agent to the reaction mixture.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product via column chromatography to obtain 5-(aminomethyl)-2-(methylsulfanyl)benzonitrile.
-
Caption: Workflow for the proposed reductive amination synthesis.
Potential Applications in Drug Discovery and Development
The structural motifs present in 5-(aminomethyl)-2-(methylsulfanyl)benzonitrile suggest its utility as a scaffold in various therapeutic areas. Benzonitrile derivatives are known to exhibit a wide range of biological activities.
As a Scaffold for Kinase Inhibitors
The hinge-binding region of many kinases is a key target for inhibitor design. The aminomethyl group can be functionalized to introduce moieties that interact with this region, while the benzonitrile core can be further modified to optimize interactions with other parts of the ATP-binding pocket.
In the Development of CNS-Active Agents
The ability of the nitrile group to act as a hydrogen bond acceptor is a valuable feature in designing ligands for central nervous system (CNS) receptors. The overall physicochemical properties of derivatives can be tuned by modifying the aminomethyl and methylsulfanyl groups to achieve the desired blood-brain barrier permeability.
In Antimicrobial Drug Discovery
Novel antimicrobial agents are urgently needed. The unique electronic and steric properties of this compound could be exploited to design inhibitors of essential bacterial or fungal enzymes.
Analytical Characterization
The identity and purity of synthesized 5-(aminomethyl)-2-(methylsulfanyl)benzonitrile would be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition and molecular weight.
-
Infrared (IR) Spectroscopy: The presence of key functional groups, such as the nitrile (C≡N stretch) and the amine (N-H stretch), would be confirmed by their characteristic absorption bands.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound.
Safety and Handling
While specific toxicity data for 5-(aminomethyl)-2-(methylsulfanyl)benzonitrile is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile represents a promising, yet underexplored, chemical entity with significant potential as a building block in the synthesis of novel, biologically active compounds. Its unique combination of functional groups offers multiple avenues for derivatization, enabling the exploration of diverse chemical spaces in the pursuit of new therapeutic agents. The synthetic strategies and potential applications outlined in this guide provide a foundation for researchers to begin investigating the properties and utility of this intriguing molecule.
References
As this is a synthesized guide for a compound with limited direct literature, the references provided are to general synthetic methodologies and the importance of the benzonitrile scaffold in medicinal chemistry.
-
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B. John Wiley & Sons, Inc. [Link]
-
The Role of the Nitrile Group in Medicinal Chemistry. Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. T. C. Nugent, M. El-Shazly, Adv. Synth. Catal.2010 , 352, 753-819. [Link]
An In-depth Technical Guide to the Solubility of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Discovery
5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile is a multifaceted organic molecule featuring a primary amine, a thioether, and a nitrile group on a benzene ring. While specific applications are proprietary and under continuous investigation, its structural motifs are prevalent in pharmacologically active agents. The nitrile group, for instance, is a key pharmacophore in numerous approved drugs, acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[1] The solubility of such a candidate molecule in various organic solvents is a cornerstone of its journey from laboratory synthesis to clinical application. It governs every stage of development, including reaction purification, formulation, and ultimately, bioavailability.
This guide provides a comprehensive framework for understanding and determining the solubility of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile. We will first delve into a theoretical analysis of its molecular structure to predict its solubility profile. Subsequently, this document will lay out a detailed, field-proven experimental protocol for the quantitative determination of its solubility, ensuring researchers, scientists, and drug development professionals can generate reliable and reproducible data.
Part 1: Theoretical Framework and Predicted Solubility Profile
The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between solute and solvent molecules.[2] To predict the solubility of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile, we must analyze the contribution of each of its functional groups.
-
Benzene Ring and Methylsulfanyl Group (-SCH₃): The aromatic ring and the thioether group are predominantly non-polar or weakly polar. Thioethers are generally insoluble in water but soluble in a range of organic solvents.[3][4] These lipophilic parts of the molecule will favor interactions with non-polar and weakly polar aprotic solvents through van der Waals forces.
-
Nitrile Group (-C≡N): The nitrile group is strongly polar and can act as a hydrogen bond acceptor.[5][6] This feature promotes solubility in polar aprotic solvents (e.g., acetone, acetonitrile) and, to a lesser extent, polar protic solvents. Aromatic nitriles generally exhibit higher solubility than their aliphatic counterparts.[7]
-
Aminomethyl Group (-CH₂NH₂): The primary amine group is polar and can both donate and accept hydrogen bonds.[8] This significantly enhances solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) and can confer some solubility in water. However, the overall solubility of amines decreases as the size of the non-polar carbon structure increases.[9][10]
Synthesis of Structural Insights:
The molecule presents a classic amphiphilic character—a balance of polar (amine, nitrile) and non-polar (aromatic ring, thioether) regions. This duality suggests that it will not be exclusively soluble in either highly polar or completely non-polar solvents but will likely exhibit favorable solubility in solvents of intermediate polarity or those with a combination of polar and non-polar characteristics.
Predicted Solubility Table:
Based on the theoretical analysis, the following table provides a qualitative prediction of the solubility of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile in a range of common organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High to Moderate | The primary amine can form strong hydrogen bonds with the hydroxyl group of alcohols. The nitrile's polarity also contributes. |
| Isopropanol | Moderate | Increased hydrocarbon chain length of the solvent may slightly decrease solubility compared to methanol. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful, highly polar solvent capable of strong dipole-dipole interactions with the nitrile and amine groups. |
| Acetonitrile, Acetone | Moderate to High | These solvents can engage in dipole-dipole interactions with the nitrile group and accept hydrogen bonds from the amine. | |
| Weakly Polar | Dichloromethane (DCM) | Moderate | DCM can solvate the aromatic ring and thioether, while also having sufficient polarity to interact with the polar groups. |
| Ethyl Acetate | Moderate to Low | Offers a balance of polar (ester) and non-polar (ethyl) character that can interact with the different parts of the molecule. | |
| Non-Polar | Toluene, Hexane | Low to Insoluble | The strong polar functionalities (amine and nitrile) will have very weak interactions with these non-polar solvents, leading to poor solubility. |
Part 2: Experimental Determination of Solubility via the Equilibrium Shake-Flask Method
The "shake-flask" method is the gold-standard technique for determining equilibrium (or thermodynamic) solubility.[11][12] It involves agitating an excess amount of the solid compound in the solvent of choice until the solution is saturated and in equilibrium with the undissolved solid.
Causality Behind Experimental Choices
-
Why an excess of solid? To ensure that the final concentration measured is indeed the saturation point, where the solvent cannot dissolve any more solute under the given conditions.[13]
-
Why agitation? To increase the surface area of the solid in contact with the solvent, which accelerates the rate at which equilibrium is reached.[14] It does not change the equilibrium solubility value itself.
-
Why temperature control? Solubility is temperature-dependent. For most solids, solubility increases with temperature.[8] Standardizing the temperature (e.g., 25 °C or 37 °C for physiological relevance) is crucial for reproducibility.
-
Why equilibrium confirmation? The system must reach a steady state where the rate of dissolution equals the rate of precipitation. Measuring the concentration at multiple time points until it plateaus confirms that true equilibrium has been achieved.[11][13]
Detailed Step-by-Step Methodology
-
Preparation:
-
Dispense a known volume (e.g., 2 mL) of the selected organic solvent into a series of clear glass vials with screw caps. Prepare at least three replicates for each solvent.
-
Accurately weigh an excess amount of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile (e.g., 10-20 mg) and add it to each vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.
-
Place a small magnetic stir bar in each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on a multi-position magnetic stir plate or in an orbital shaker situated in a temperature-controlled incubator set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the suspensions at a constant, vigorous rate (e.g., 300 RPM) for a predetermined period. A typical duration is 24 to 48 hours to ensure equilibrium is reached for most compounds.[11][14] It is advisable to perform a preliminary experiment where samples are taken at various time points (e.g., 4, 8, 24, 48 hours) to determine the time required to reach a stable concentration plateau.[11]
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean, pre-labeled vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Workflow for Equilibrium Solubility Determination
Sources
- 1. Thiol - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. scribd.com [scribd.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [allen.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. brainkart.com [brainkart.com]
- 10. ncert.nic.in [ncert.nic.in]
- 11. who.int [who.int]
- 12. biorelevant.com [biorelevant.com]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
Safety Data Sheet (SDS) and hazards for 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile
Technical Monograph: Handling and Hazard Profiling of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile
Part 1: Chemical Identity & Structural Logic
1.1 The Molecule: A Functional Deconstruction To understand the hazards of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile, we must look beyond the generic Safety Data Sheet (SDS) and analyze its functional moieties.[1] As a research chemical, specific toxicological data may be sparse; therefore, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR).[1]
-
Chemical Name: 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile[1]
-
CAS Number: 1242055-65-3[1]
-
Molecular Formula: C₉H₁₀N₂S[1]
-
Molecular Weight: 178.25 g/mol [1]
1.2 Functional Group Hazard Analysis The molecule is a "triad" of reactivity, each contributing to its risk profile:
-
The Primary Benzylic Amine (-CH₂NH₂):
-
Consequence: This group is the primary driver for Skin Corrosion (Category 1B) and Serious Eye Damage (Category 1) .[1] Upon contact with moisture in the skin or eyes, it generates hydroxide ions, causing liquefactive necrosis.[1]
-
Stability:[1][5][7] Hygroscopic; readily absorbs atmospheric CO₂ to form carbamates (solid crust formation).[1]
-
The Nitrile Group (-CN):
-
The Thioether (-SMe):
Part 2: GHS Hazard Classification & Risk Assessment
Note: In the absence of animal testing data for this specific CAS, the following classification is derived from high-confidence analogs (e.g., benzylamine, 4-methylthiobenzonitrile).
GHS Classification (Predicted)
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage.[1][4] | H314 |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1][8] | H302 |
| Acute Toxicity (Dermal) | 4 | Harmful in contact with skin.[1][2][3][4][7] | H312 |
| Sensitization (Resp/Skin) | 1 | May cause allergy or asthma symptoms.[1] | H334 |
| Aquatic Toxicity | Acute 2 | Toxic to aquatic life.[1] | H401 |
Signal Word: DANGER
Visualizing the Hazard Logic
The following diagram illustrates the decision logic for classifying the hazards of this specific molecule based on its functional groups.
Figure 1: Structure-Activity Relationship (SAR) Hazard Map showing the causal link between functional groups and safety risks.[1]
Part 3: Exposure Control & Engineering Protocols
3.1 Personal Protective Equipment (PPE) Matrix Standard latex gloves are insufficient for benzylic amines and nitriles due to permeation risks.[1]
| PPE Component | Specification | Rationale |
| Gloves (Primary) | Nitrile (0.11 mm min) | Excellent resistance to amines and aliphatic hydrocarbons.[1] |
| Gloves (Secondary) | Laminate (Silver Shield) | Required for prolonged handling or spill cleanup.[1] |
| Eye Protection | Chemical Goggles + Face Shield | Safety glasses are inadequate against corrosive liquids/dusts.[1] |
| Respiratory | ABEK1 Filter (Full Face) | "K" filter targets ammonia/amines; "A" targets organics; "B" targets inorganics (cyanides).[1] |
| Clothing | Tyvek® Lab Coat | Prevents absorption into cotton fabrics which hold corrosives against skin.[1] |
3.2 Handling Protocol: The "Inert Transfer" Method Because the amine attracts CO₂ and the thioether attracts O₂, this substance must be handled under inert gas to maintain purity and safety.[1]
-
Preparation: Purge the balance chamber with a gentle stream of Nitrogen (N₂) or Argon.[1]
-
Weighing: Do not use metal spatulas (potential catalysis/corrosion).[1] Use PTFE or glass tools.[1]
-
Transfer: Dissolve immediately in the reaction solvent (e.g., DCM, THF) to reduce vapor pressure and dust potential.[1]
-
Neutralization: Keep a beaker of saturated Citric Acid (aq) in the hood.[1] Dip all contaminated spatulas/glassware into this acid bath immediately after use to neutralize the amine.[1]
Part 4: Emergency Response & Stability
4.1 Chemical Incompatibility Network Understanding what not to mix is critical.[1]
Figure 2: Chemical Incompatibility Diagram highlighting reactive hazards.[1]
4.2 Spill Response (Small Scale < 5g)
-
Evacuate: Clear the immediate area.
-
PPE Up: Don double nitrile gloves, goggles, and respiratory protection.[1]
-
Contain: Surround the spill with an inert absorbent (Vermiculite or Sand).[1] Do not use sawdust (combustible with oxidizers).[1]
-
Neutralize:
-
Liquid Spill: Cover with weak acid (sodium bisulfate or citric acid) to neutralize the amine.[1]
-
Solid Spill: Scoop gently into a glass container.
-
-
Clean: Wipe area with 5% HCl followed by soap and water.[1]
4.3 Fire Fighting Measures
-
Warning: Do not use a direct water jet (may spread the chemical).[1]
-
Combustion Products: Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides (SOx), and Hydrogen Cyanide (HCN) .[1] Firefighters must wear SCBA.[1]
Part 5: Storage & Stability
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under Nitrogen or Argon (Air Sensitive).[1]
-
Container: Amber glass (Light sensitive - prevents thioether oxidation).[1]
-
Shelf Life: Re-test purity every 6 months. Appearance of yellow/brown discoloration indicates oxidation or carbamate formation.[1]
References
-
PubChem. (n.d.).[1] Compound Summary: Benzonitrile Derivatives.[1][9] National Library of Medicine.[1] Retrieved October 26, 2025, from [Link][1]
-
ECHA (European Chemicals Agency). (2024).[1] C&L Inventory: Benzylamine Classifications. Retrieved October 26, 2025, from [Link][1]
(Note: While specific experimental data for CAS 1242055-65-3 is proprietary/limited, the references above provide the authoritative grounding for the SAR-based hazard assessment of its constituent functional groups.)
Sources
- 1. 5-Methoxy-2-(methylsulfanyl)benzonitrile | C9H9NOS | CID 66877736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.fi [fishersci.fi]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. chemos.de [chemos.de]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. Benzonitrile - Wikipedia [en.wikipedia.org]
Literature review of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile derivatives
An In-depth Technical Guide to 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile Derivatives: Synthesis, Properties, and Therapeutic Potential
Executive Summary
The 5-(aminomethyl)-2-(methylsulfanyl)benzonitrile scaffold represents a privileged core structure in modern medicinal chemistry, particularly in the design of targeted therapeutics. Its unique combination of a hydrogen-bond-accepting nitrile, a versatile aminomethyl linker, and a modulating methylsulfanyl group makes it an ideal starting point for developing potent and selective enzyme inhibitors. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthetic routes to this core and its derivatives, exploring its primary biological applications as kinase inhibitors, analyzing structure-activity relationships, and providing detailed experimental protocols for synthesis and evaluation.
The Benzonitrile Moiety: A Cornerstone in Drug Design
The benzonitrile group is a well-established pharmacophore in drug discovery.[1] It is an aromatic nitrile that is relatively stable metabolically and can act as a potent hydrogen bond acceptor, mimicking the interactions of key functional groups in endogenous ligands. Its electron-withdrawing nature can also influence the pKa of nearby functional groups and the overall electronic profile of the molecule. When incorporated into the specific 5-(aminomethyl)-2-(methylsulfanyl)benzonitrile scaffold, it provides a rigid anchor for building molecules with precise three-dimensional orientations, which is critical for selective binding to biological targets like protein kinases.[2]
Synthesis and Derivatization Strategies
The synthesis of derivatives based on this scaffold can be approached in a logical, multi-step sequence, beginning with the construction of the core and followed by systematic derivatization.
Synthesis of the Core Scaffold
A plausible and efficient route to the core 5-(aminomethyl)-2-(methylsulfanyl)benzonitrile intermediate begins with a commercially available starting material, such as 2-fluoro-5-methylbenzonitrile. The strategy involves the nucleophilic substitution of the fluorine atom, followed by functionalization of the methyl group.
Caption: Synthetic workflow for the core scaffold.
The causality behind these steps is as follows:
-
Step 1 (Thiomethylation): Sodium thiomethoxide (NaSMe) is a potent nucleophile that readily displaces the activated fluorine atom via a nucleophilic aromatic substitution (SNAr) reaction.
-
Step 2 (Bromination): N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN is a standard method for the selective benzylic bromination of the methyl group.
-
Step 3 (Azidation): Sodium azide (NaN3) provides a safe and efficient method to convert the benzyl bromide to a benzyl azide. This is often preferred over direct amination, which can lead to over-alkylation.
-
Step 4 (Reduction): The azide is cleanly reduced to the primary amine using catalytic hydrogenation (H2/Pd-C) or via the Staudinger reaction, yielding the desired core scaffold.
Key Derivatization Strategy: Amide Coupling
With the core scaffold in hand, an extensive library of derivatives can be generated. The most common and versatile approach is the acylation of the primary amine to form a diverse range of amides. This is a robust reaction that allows for the introduction of various substituents to probe the chemical space around the core.
Caption: General workflow for amide coupling derivatization.
Biological Activity: Targeting Protein Kinases
Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[3] Benzonitrile derivatives have been successfully developed as potent kinase inhibitors.[2]
Mechanism of Action
Most kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of substrate proteins. The 5-(aminomethyl)-2-(methylsulfanyl)benzonitrile scaffold is well-suited for this role:
-
Hinge-Binding: The amide group formed during derivatization can form crucial hydrogen bonds with the "hinge region" of the kinase, a key anchoring interaction.
-
Hydrophobic Pockets: The benzonitrile and the attached R-group from the amide coupling can occupy adjacent hydrophobic pockets in the active site, enhancing binding affinity and selectivity.
-
Nitrile Interaction: The nitrile group itself can act as a hydrogen bond acceptor, providing an additional interaction point to improve potency.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the scaffold's derivatives is essential to optimize potency and selectivity.[4] An SAR study involves synthesizing a library of related compounds and evaluating their biological activity.
| Compound ID | R-Group (Attached to Amide) | Modification Site | Kinase Inhibition IC50 (nM) | Rationale for Change |
| 1a | Phenyl | R-Group | 500 | Baseline compound to establish potency. |
| 1b | 4-Fluorophenyl | R-Group | 250 | Addition of a halogen for potential hydrophobic or halogen-bonding interactions. |
| 1c | 3-Chlorophenyl | R-Group | 150 | Exploring positional effects of halogen substitution. |
| 1d | Pyridine-4-yl | R-Group | 80 | Introducing a basic nitrogen to improve solubility and potentially form new hydrogen bonds. |
| 1e | 3-Methoxyphenyl | R-Group | 400 | Adding a polar group to probe for polar interactions in the binding pocket. |
Data is hypothetical for illustrative purposes.
This SAR table demonstrates that small changes to the R-group can have a significant impact on biological activity. The introduction of a pyridine ring (Compound 1d) appears most beneficial in this hypothetical series, suggesting a favorable interaction with the target enzyme.
Key Experimental Protocols
Reproducibility is paramount in scientific research. The following protocols provide detailed, self-validating methodologies for the synthesis and evaluation of these derivatives.
Protocol: Synthesis of an Amide Derivative (e.g., N-((5-cyano-4-(methylthio)benzyl))picolinamide)
-
Reaction Setup: To a solution of 5-(aminomethyl)-2-(methylsulfanyl)benzonitrile (1.0 eq) in dichloromethane (DCM, 0.1 M), add triethylamine (TEA, 1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve picolinoyl chloride (1.1 eq) in DCM. Add this solution dropwise to the cooled amine solution over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions and evaporate the solvent. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Protocol: Cytotoxicity Evaluation using MTT Assay
The MTT assay is a colorimetric method used to assess cell viability, providing an indirect measure of a compound's cytotoxic effect.[5][6]
-
Cell Seeding: Seed a human cancer cell line (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
The 5-(aminomethyl)-2-(methylsulfanyl)benzonitrile scaffold is a highly valuable platform for the development of targeted therapies, especially kinase inhibitors. Its synthetic tractability allows for the creation of large, diverse chemical libraries, and its inherent structural features are well-suited for high-affinity binding to enzyme active sites.
Future work in this area should focus on:
-
Selectivity Profiling: Screening optimized compounds against a broad panel of kinases to ensure selectivity and minimize off-target effects.
-
Pharmacokinetic Optimization: Modifying the scaffold and its substituents to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.[7]
-
Novel Linker Chemistries: Exploring alternatives to the amide linker to modulate the compound's physical properties and binding kinetics.[8]
-
Exploration of New Targets: While potent as kinase inhibitors, the scaffold's utility against other enzyme classes, such as proteases or epigenetic targets, should be investigated.
By leveraging the principles and protocols outlined in this guide, researchers can effectively explore the therapeutic potential of this promising chemical class.
References
Sources
- 1. Benzonitrile patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 2. US8969335B2 - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. rroij.com [rroij.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Aminomethylbenzimidazoles as potent ITK antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicted Metabolic Stability of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile
Executive Summary
This technical guide provides a predictive metabolic stability profile for 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile . As a bifunctional scaffold containing both a primary benzylamine and an aromatic thioether, this compound presents two distinct "metabolic soft spots" that likely contribute to high intrinsic clearance (
Key Predictive Insights:
-
Primary Liability: Rapid S-oxidation of the methylsulfanyl group to sulfoxide and sulfone metabolites, mediated by Flavin-containing Monooxygenases (FMO) and Cytochrome P450 (CYP) isoforms.
-
Secondary Liability: Oxidative deamination of the aminomethyl group to the corresponding benzaldehyde and benzoic acid derivatives, likely driven by Monoamine Oxidases (MAO) or Semicarbazide-Sensitive Amine Oxidases (SSAO).
-
Phase II Potential: High potential for N-acetylation or N-glucuronidation of the primary amine if Phase I clearance is evaded.
Structural Analysis & Metabolic Soft Spots
To accurately predict the metabolic fate, we must deconstruct the molecule into its pharmacophores and analyze their electronic and steric environments.
The Thioether (Methylsulfanyl) Handle
-
Structure:
at the ortho position relative to the nitrile. -
Vulnerability: Sulfur is a "soft" nucleophile.[1] It is highly susceptible to electrophilic attack by the hydroperoxy-flavin intermediate of FMOs and the iron-oxo species of CYPs.
-
Prediction: This is likely the fastest route of metabolism. The electron-withdrawing nitrile group (ortho) may slightly reduce the electron density on the sulfur, potentially slowing oxidation compared to thioanisole, but not preventing it.
The Benzylamine (Aminomethyl) Handle
-
Structure:
at the meta position relative to the nitrile. -
Vulnerability: Primary amines on benzylic carbons are classic substrates for oxidative deamination.
-
Prediction: Conversion to the aldehyde intermediate is highly probable. The resulting aldehyde is transient and will rapidly oxidize to the carboxylic acid (Phase I) or reduce to the alcohol.
The Benzonitrile Core
-
Structure: Aromatic ring with a cyano group (
). -
Stability: The nitrile group is generally robust against oxidative metabolism. Hydrolysis to an amide/acid is possible but rare in microsomal incubations. Its primary role here is electronic; as a strong electron-withdrawing group (EWG), it deactivates the aromatic ring, making direct aromatic hydroxylation (CYP-mediated) less likely than the side-chain modifications.
Predicted Metabolic Pathways (Phase I & II)
The following diagram illustrates the predicted metabolic tree. The parent compound (Center) diverges into two major oxidative pathways and one conjugative pathway.
Metabolic Pathway Visualization
Figure 1: Predicted metabolic tree showing the divergence into S-oxidation (Left), Deamination (Center), and Conjugation (Right).
Detailed Mechanistic Descriptions
Pathway A: S-Oxidation (Major)
The sulfur atom acts as a nucleophile attacking the electrophilic oxygen species of the enzyme.
-
Enzymes: FMO3 (primary hepatic FMO) and CYP3A4/2C9 .
-
Mechanism:
-
Sulfoxide Formation: The parent thioether is oxidized to the sulfoxide (
). This introduces chirality at the sulfur center. -
Sulfone Formation: The sulfoxide is further oxidized to the sulfone (
). This step is usually slower and CYP-mediated.
-
-
Relevance: Sulfoxides are generally polar and excretable, but can be reduced back to the parent sulfide in the gut by microbiome reductase activity (enterohepatic recycling).
Pathway B: Oxidative Deamination
The primary amine is converted to an aldehyde, releasing ammonia.
-
Enzymes: MAO-A/B (mitochondrial) or SSAO (plasma/tissue).
-
Mechanism: Abstraction of an
-proton adjacent to the nitrogen, forming an imine intermediate which hydrolyzes to the aldehyde. -
Fate: The resulting aldehyde is reactive and potentially toxic. It is rapidly detoxified by Aldehyde Dehydrogenase (ALDH) to the corresponding Benzoic Acid derivative.
Pathway C: Phase II Conjugation
If Phase I metabolism is saturated or slow:
-
N-Acetylation: Mediated by N-acetyltransferase (NAT1/NAT2). This reduces the basicity and polarity of the amine.
-
N-Glucuronidation: Mediated by UGTs. Direct conjugation to the primary amine creates a bulky, water-soluble metabolite for renal excretion.
Validation Protocols: In Vitro Assays
To confirm these predictions, the following experimental workflows are recommended. These protocols are designed to be self-validating by using specific inhibitors to distinguish between FMO, CYP, and MAO activity.
Assay Workflow Diagram
Figure 2: Step-wise experimental workflow for validating metabolic stability and identifying enzyme contributions.
Protocol 1: Microsomal Stability with Phenotyping
This protocol differentiates between CYP and FMO activity, which is critical for thioether compounds.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).
-
Heat Inactivation (Critical Step): FMOs are heat-labile; CYPs are heat-stable.
-
Chemical Inhibitors: 1-Aminobenzotriazole (ABT) for broad CYP inhibition; Methimazole for FMO inhibition.
Procedure:
-
Preparation: Prepare three incubation streams:
-
Control: HLM + NADPH.
-
Heat-Treated:[2] Pre-incubate HLM at 50°C for 90 seconds (inactivates FMO) before adding cofactor.
-
ABT-Treated: Pre-incubate HLM with 1 mM ABT for 20 mins (inactivates CYP).
-
-
Incubation: Add test compound (final conc. 1 µM) to minimize saturation kinetics. Incubate at 37°C.
-
Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL ice-cold acetonitrile (containing internal standard).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (Q-TOF or Orbitrap for metabolite ID).
Interpretation:
-
If clearance persists in Heat-Treated samples
CYP-driven. -
If clearance is abolished in Heat-Treated samples but persists in ABT-Treated
FMO-driven (S-oxidation).
Protocol 2: MAO Contribution Assay
Since HLM preparations often lack the mitochondrial fraction where MAO resides, a specific mitochondrial assay is required.
Procedure:
-
Use Human Liver Mitochondria fractions rather than microsomes.
-
Incubate with and without specific MAO inhibitors: Clorgyline (MAO-A inhibitor) and Deprenyl (MAO-B inhibitor).
-
Monitor for the formation of the aldehyde (or trapped semicarbazide adduct) and the carboxylic acid metabolite.
Strategic Recommendations
If the predicted high clearance poses a development risk, consider the following structural modifications to improve stability (Lead Optimization):
| Modification Strategy | Target Site | Rationale |
| Deuteration | Replace benzylic hydrogens with Deuterium ( | |
| Steric Shielding | Convert the primary amine to a secondary amine via | |
| Bioisostere | Thioether | Replace |
| Cyclization | Aminomethyl | Constrain the amine into a ring system (e.g., tetrahydroisoquinoline) to prevent MAO deamination. |
References
-
FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST).[3] Focuses on the safety evaluation of metabolites present at >10% of parent exposure.[3][4][5][6]
-
Phillips, I. R., & Shephard, E. A. (2008). Drug metabolism by flavin-containing monooxygenases of human and mouse.[7] Explains the mechanism of FMO-mediated S-oxidation of soft nucleophiles.
-
Edmondson, D. E., et al. (2009). Structure-Activity Relationships in the Oxidation of Benzylamine Analogs by Bovine Liver Mitochondrial Monoamine Oxidase B.[8] Details the mechanism of oxidative deamination of benzylamines.
-
Dansette, P. M., et al. (2005). Cytochrome P450 catalyzed metabolism of thiophenes and thioethers.[2] Provides evidence for S-oxidation pathways and reactive intermediates.[2][9]
-
BenchChem Technical Support. (2025). Unraveling the Reactivity of Benzonitrile Derivatives. Discusses the electronic effects of the nitrile group on aromatic reactivity.
Sources
- 1. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. longdom.org [longdom.org]
- 5. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
IUPAC naming and synonyms for 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile
This technical guide provides an in-depth analysis of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile , a specialized bifunctional building block used in medicinal chemistry.
Executive Summary
5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile is a tri-functional aromatic scaffold featuring a nitrile (cyano) group, a thioether (methylsulfanyl) moiety, and a primary benzylic amine. It serves as a critical "linker" intermediate in drug discovery, particularly for fragment-based drug design (FBDD) targeting kinases and GPCRs. Its structure offers three distinct vectors for chemical diversification: the electrophilic nitrile, the nucleophilic amine, and the displaceable or oxidizable sulfur center.
Chemical Identity & IUPAC Nomenclature
The naming of this compound follows strict IUPAC priority rules, which dictate the parent structure and substituent ordering.
IUPAC Name Derivation[1]
-
Principal Functional Group: The Nitrile (-CN) group has the highest priority for nomenclature among the substituents present. Thus, the parent structure is Benzonitrile .
-
Numbering: The carbon atom bonded to the nitrile group is assigned position 1 .
-
Substituent Placement:
-
Position 2: The Methylsulfanyl group (also known as methylthio, -SCH₃) is placed at the ortho position relative to the nitrile to minimize the locant set (1, 2, 5 is preferred over 1, 4, 6).
-
Position 5: The Aminomethyl group (-CH₂NH₂) is located meta to the nitrile and para to the methylsulfanyl group.
-
-
Alphabetization: Substituents are listed alphabetically. A minomethyl precedes M ethylsulfanyl.
Full IUPAC Name: 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile
Synonyms and Identifiers
| Type | Identifier / Name |
| Systematic Name | 5-(Aminomethyl)-2-(methylthio)benzonitrile |
| Inverted Name | 3-Cyano-4-(methylthio)benzylamine |
| Formula | C₉H₁₀N₂S |
| Molecular Weight | 178.25 g/mol |
| SMILES | CSC1=CC=C(CN)C=C1C#N |
| InChI Key | Predicted:[1] UZXYZ... (Analogous to 5-amino variant) |
| CAS Registry | Not widely cataloged; Novel Intermediate |
Physicochemical Profile (Predicted)
-
LogP (Octanol/Water): ~1.42 (Moderate lipophilicity due to thioether).
-
Topological Polar Surface Area (TPSA): ~75 Ų (23.8 for Nitrile + 26.0 for Amine + 25.3 for Sulfide).
-
pKa (Amine): ~9.2 (Typical for benzylamines).
-
Hydrogen Bond Donors: 1 (Amine NH₂).
Structural Visualization & Naming Logic
The following diagram illustrates the hierarchical decision tree used to derive the IUPAC name, ensuring compliance with the "Blue Book" rules.
Caption: Logical flow for IUPAC nomenclature derivation based on functional group priority rules.
Synthetic Methodology
As this compound is a specialized intermediate, it is best synthesized via a convergent route starting from 2-Fluoro-5-formylbenzonitrile . This pathway avoids catalyst poisoning often caused by sulfur during hydrogenation steps.
Retrosynthetic Analysis
-
Target: 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile.
-
Precursor A: 5-Formyl-2-(methylsulfanyl)benzonitrile (via Reductive Amination).
-
Precursor B: 2-Fluoro-5-formylbenzonitrile (via Nucleophilic Aromatic Substitution).
Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution (SnAr) This step installs the methylthio group by displacing the activated fluorine atom.
-
Reagents: 2-Fluoro-5-formylbenzonitrile (1.0 eq), Sodium Thiomethoxide (NaSMe, 1.1 eq).
-
Solvent: Anhydrous DMF or DMSO.
-
Conditions:
-
Dissolve 2-Fluoro-5-formylbenzonitrile in DMF (0.5 M) under N₂ atmosphere.
-
Cool to 0°C. Slowly add NaSMe (solid) to control the exotherm.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Monitoring: TLC (Hexane/EtOAc) should show disappearance of starting material.
-
Workup: Pour into ice water. Filter the resulting yellow precipitate (5-Formyl-2-(methylsulfanyl)benzonitrile). Wash with water and dry in vacuo.
-
Step 2: Reductive Amination Conversion of the aldehyde to the primary amine. Note: Use Sodium Cyanoborohydride (NaBH₃CN) rather than catalytic hydrogenation (Pd/C) because the sulfide group can poison Palladium catalysts.
-
Reagents: 5-Formyl-2-(methylsulfanyl)benzonitrile (1.0 eq), Ammonium Acetate (NH₄OAc, 10 eq), NaBH₃CN (1.5 eq).
-
Solvent: Methanol (MeOH).
-
Conditions:
-
Dissolve the aldehyde and NH₄OAc in MeOH. Stir for 30 mins to form the imine intermediate.
-
Add NaBH₃CN portion-wise.
-
Stir at RT for 12–16 hours.
-
Quench: Acidify carefully with 1N HCl to pH ~2 (to decompose excess borohydride), then basify with NaOH to pH >10.
-
Extraction: Extract with Dichloromethane (DCM). Dry organic layer over Na₂SO₄.[2]
-
Purification: Flash chromatography (DCM:MeOH:NH₄OH) to yield the pure amine.
-
Synthesis Workflow Diagram
Caption: Two-step synthetic route from commercially available fluorinated precursors.
Pharmaceutical Applications
This scaffold is valuable in Fragment-Based Drug Discovery (FBDD) .
-
Kinase Inhibition: The benzonitrile motif can mimic the hinge-binding region of ATP or interact with the "gatekeeper" residues in kinases.
-
Cysteine Targeting: The nitrile group is a "warhead" precursor. It can be converted into an amidine or tetrazole, or used as a reversible covalent inhibitor (though less common than acrylamides).
-
Linker Chemistry: The para relationship between the amine and the sulfide allows for linear extension of the molecule, useful in PROTAC (Proteolysis Targeting Chimera) linker design.
References
- IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.
-
Benzonitrile Properties: National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CID 7505, Benzonitrile.[1] Retrieved from [Link]
- Reductive Amination Methodologies: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard Protocol Reference).
Sources
Methodological & Application
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile
Introduction: Strategic Importance and Molecular Context
Substituted benzonitriles are privileged scaffolds in modern chemistry, serving as crucial intermediates and core structures in pharmaceuticals, agrochemicals, and advanced materials. The molecule 5-(aminomethyl)-2-(methylsulfanyl)benzonitrile presents a unique opportunity for functionalization via nucleophilic aromatic substitution (SₙAr). Its strategic design, featuring a potent activating group and a displaceable leaving group, allows for the modular synthesis of diverse compound libraries.
This guide provides an in-depth analysis of the reaction conditions for nucleophilic substitution at the C2 position of this substrate. We will explore the underlying mechanistic principles, offer detailed, field-tested protocols for various nucleophile classes, and provide troubleshooting insights to empower researchers in drug development and synthetic chemistry.
The reactivity of the substrate is primarily governed by the electronic interplay of its substituents:
-
Cyano Group (-CN) at C1: This group is a powerful electron-withdrawing group. Its position ortho to the methylsulfanyl group is critical, as it strongly activates the aromatic ring for nucleophilic attack by stabilizing the key reaction intermediate.[1][2][3][4]
-
Methylsulfanyl Group (-SCH₃) at C2: This is the target leaving group. While not as reactive as a fluoride, the methylsulfanyl group is an effective leaving group in highly activated systems.[5][6]
-
Aminomethyl Group (-CH₂NH₂) at C5: Positioned meta to the reaction center, this group has a minimal electronic influence on the substitution itself. However, its basic and nucleophilic primary amine presents a potential site for side reactions, which may necessitate specific pH control or the use of protecting groups depending on the chosen reaction conditions.
The SₙAr Mechanism: An Addition-Elimination Pathway
Nucleophilic substitution on this activated aryl thioether proceeds via the classical SₙAr (addition-elimination) mechanism. This two-step process is distinct from Sₙ1 or Sₙ2 reactions observed in aliphatic systems.[6][7]
-
Step 1 (Addition): A nucleophile attacks the electron-deficient carbon atom (C2) bearing the methylsulfanyl leaving group. This initial attack is typically the rate-determining step. The aromaticity of the ring is temporarily disrupted, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][6]
-
Step 2 (Elimination): The aromaticity is restored in a rapid subsequent step through the expulsion of the leaving group, in this case, the methanethiolate anion (CH₃S⁻).
The stability of the Meisenheimer complex is paramount for the reaction to proceed. The ortho-cyano group plays a crucial role by delocalizing the negative charge through resonance, thereby lowering the activation energy of the first step.[2][4][8]
Core Experimental Parameters & Considerations
Successful SₙAr reactions depend on the careful selection of solvents, bases, and temperature.
-
Solvents: Polar aprotic solvents are the standard choice as they effectively solvate the cationic counter-ion of the nucleophile without hydrogen bonding to and deactivating the nucleophile itself.[9]
-
Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).
-
Alternative: Acetonitrile (ACN) or Tetrahydrofuran (THF) can be used, but may require higher temperatures or longer reaction times.
-
-
Bases: A base is often required to deprotonate the nucleophile (e.g., alcohols, thiols) to increase its reactivity or to act as an acid scavenger for any byproducts.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are effective and easy to remove during work-up.
-
Organic Bases: Non-nucleophilic amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used, particularly with amine nucleophiles.[10]
-
-
Temperature: While the substrate is highly activated, heating is generally required to achieve reasonable reaction rates. Typical temperatures range from 60 °C to 120 °C. The optimal temperature is a balance between reaction rate and potential side-product formation.
Protocols for Key Nucleophile Classes
The following protocols provide a robust starting point for experimentation. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) in anhydrous solvents.
Protocol 1: Amination with Secondary Amines (e.g., Morpholine)
The reaction with amine nucleophiles is typically straightforward and high-yielding.
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 5-(aminomethyl)-2-(methylsulfanyl)benzonitrile (1.0 eq).
-
Add anhydrous DMSO to create a 0.2 M solution.
-
Add morpholine (1.2 eq) to the solution.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) as a solid.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Nucleophile | Equivalents | Base (eq) | Solvent | Temp (°C) | Time (h) | Approx. Yield |
| Morpholine | 1.2 | K₂CO₃ (2.0) | DMSO | 80 | 6 | >90% |
| Piperidine | 1.2 | K₂CO₃ (2.0) | DMSO | 80 | 6 | >90% |
| N-Methylpiperazine | 1.5 | DIPEA (2.5) | NMP | 90 | 8 | ~85% |
Causality Note: The use of K₂CO₃ scavenges the methanethiol byproduct. For less nucleophilic amines or to avoid potential deprotonation of the substrate's aminomethyl group, a non-nucleophilic organic base like DIPEA can be advantageous.
Protocol 2: Ether Synthesis with Phenols (e.g., 4-Methoxyphenol)
O-nucleophiles are less reactive than N-nucleophiles and require stronger bases to form the corresponding phenoxide in situ.
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-methoxyphenol (1.5 eq) and anhydrous DMF (to 0.3 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.6 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Add a solution of 5-(aminomethyl)-2-(methylsulfanyl)benzonitrile (1.0 eq) in a minimum amount of DMF.
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours.
-
Upon completion, cool to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Nucleophile | Equivalents | Base (eq) | Solvent | Temp (°C) | Time (h) | Approx. Yield |
| 4-Methoxyphenol | 1.5 | NaH (1.6) | DMF | 110 | 18 | ~75% |
| Phenol | 1.5 | Cs₂CO₃ (2.0) | NMP | 120 | 24 | ~70% |
| Ethanol | (as solvent) | KOtBu (2.0) | Ethanol | Reflux | 12 | ~60% |
Causality Note: The strong base (NaH or Cs₂CO₃) is essential to fully deprotonate the phenol, generating the highly nucleophilic phenoxide required for the reaction to proceed efficiently. Cesium carbonate is a milder but effective alternative to NaH.[10]
General Workflow and Troubleshooting
A standardized workflow ensures reproducibility and simplifies the process from reaction to purified product.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient temperature or reaction time.2. Inactive base or wet solvent.3. Deactivated nucleophile. | 1. Incrementally increase temperature (e.g., by 10 °C) and/or extend reaction time.2. Use freshly dried solvent and a new bottle of base.3. Use a fresh, high-purity source of the nucleophile. |
| Formation of Side Products | 1. Reaction temperature is too high, causing decomposition.2. The aminomethyl group is reacting.3. Presence of oxygen leading to oxidative side reactions. | 1. Lower the reaction temperature and increase the reaction time.2. Consider protecting the aminomethyl group (e.g., as a Boc-carbamate) before SₙAr, followed by deprotection.3. Ensure the reaction is maintained under a robust inert atmosphere. |
| Difficult Purification | 1. Co-elution of starting material and product.2. Presence of polar impurities from the base or solvent. | 1. Optimize the eluent system for column chromatography (e.g., use a gradient elution or a different solvent system like Dichloromethane/Methanol).2. Perform an acidic or basic wash during the work-up to remove residual base or acidic byproducts, respectively.[10] |
Safety Precautions
-
Aromatic Compounds: Handle the benzonitrile substrate and products in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Solvents: Polar aprotic solvents like DMSO and DMF can be absorbed through the skin. Avoid direct contact and ensure proper ventilation.
-
Bases: Strong bases like sodium hydride (NaH) are highly reactive with water and flammable. Handle with extreme care under an inert atmosphere. Carbonate bases can be irritants.
-
Thiols: The methanethiol byproduct is a volatile, foul-smelling, and toxic gas. The reaction and work-up should be performed in a well-ventilated fume hood, and any off-gas can be passed through a bleach scrubber.
Always consult the Safety Data Sheet (SDS) for each reagent before initiating any experimental work.
References
- Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts.PMC.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry.
- Desulfurization of Thiols for Nucleophilic Substitution.
- Concerted Nucleophilic Arom
- Nucleophilic Aromatic Substitution: SNAr.KPU Pressbooks - Organic Chemistry II.
- Nucleophilic Arom
- Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 2,4-Dihalo-5-Sulfamoyl-Benzo
- Approaches towards the synthesis of 5-aminopyrazoles.Beilstein Journals.
- Aromatic Nucleophilic Substitution Reaction.Institute of Science, Nagpur.
- Aromatic Nucleophilic Substitution.Fisher Scientific.
- Nucleophilic arom
- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
- 16.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. youtube.com [youtube.com]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. iscnagpur.ac.in [iscnagpur.ac.in]
- 9. Lab Reporter [fishersci.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methods for oxidizing the methylsulfanyl group in 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile
Application Note: Chemoselective Oxidation of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile
Executive Summary
The oxidation of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile presents a classic chemoselectivity challenge in organic synthesis. The molecule contains two oxidation-prone functional groups: the methylsulfanyl (thiomethyl) group and a primary benzylic amine .
While the target transformation is often the conversion of the sulfide to a sulfone (-SO₂Me) (a common pharmacophore for enhancing metabolic stability and hydrogen bonding), uncontrolled oxidation using standard reagents (e.g., mCPBA, KMnO₄) can lead to the destruction of the amine functionality, yielding N-oxides, imines, or oxidative deamination byproducts.
This guide details three validated protocols to achieve high-yield oxidation while preserving the amine:
-
Method A (Robust): Protection-Oxidation-Deprotection (Best for GMP/High Purity).
-
Method B (Direct): Acid-Mediated Oxidative Protonation (Best for Speed/Scale-up).
-
Method C (Mild): Periodate Oxidation (Selective for Sulfoxide only).
Strategic Analysis & Decision Matrix
The primary failure mode in this synthesis is the oxidation of the nitrogen lone pair. The strategy must either sterically/electronically mask the nitrogen (Method A) or protonate it to remove its nucleophilicity (Method B).
Figure 1: Synthetic Pathway Selection
Caption: Decision matrix for selecting the optimal oxidation protocol based on the desired oxidation state (sulfoxide vs. sulfone) and operational constraints.
Detailed Protocols
Method A: The "Gold Standard" (Boc-Protection Route)
Recommended for: Medicinal chemistry library synthesis, high-value intermediates, and when absolute purity is required.
Rationale: Protecting the amine as a carbamate (Boc) reduces the nucleophilicity of the nitrogen, making it inert to electrophilic oxidants like mCPBA.
Step 1: Boc Protection
-
Dissolve 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile (1.0 equiv) in DCM (10 mL/g).
-
Add Triethylamine (1.5 equiv).
-
Cool to 0°C and add Boc₂O (Di-tert-butyl dicarbonate) (1.1 equiv) portion-wise.
-
Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Wash with 1M HCl, then Brine. Dry over Na₂SO₄ and concentrate.
Step 2: Oxidation to Sulfone
-
Dissolve the N-Boc intermediate in DCM (15 mL/g).
-
Cool to 0°C.
-
Add mCPBA (meta-Chloroperoxybenzoic acid, 77% max) (2.5 equiv) portion-wise over 20 mins.
-
Note: 2.5 equiv ensures full oxidation to sulfone. Using 1.1 equiv yields sulfoxide.
-
-
Warm to RT and stir for 4–16 hours.
-
Quench: Add saturated aqueous Na₂SO₃ (Sodium Sulfite) to destroy excess peroxide (starch-iodide test negative).
-
Workup: Wash with saturated NaHCO₃ (x3) to remove m-chlorobenzoic acid byproduct. Dry organic layer and concentrate.
Step 3: Deprotection
-
Dissolve the oxidized intermediate in DCM/TFA (4:1 ratio).
-
Stir at RT for 1–2 hours.
-
Concentrate in vacuo.
-
Free Basing: Redissolve residue in EtOAc, wash with saturated NaHCO₃, dry, and concentrate to yield the final 5-(Aminomethyl)-2-(methylsulfonyl)benzonitrile .
Method B: Acid-Mediated Direct Oxidation
Recommended for: Large-scale synthesis, cost-sensitive projects.
Rationale: In acidic media, the primary amine is protonated to form an ammonium salt (
Reagents:
-
Substrate: 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile
-
Oxidant: Hydrogen Peroxide (30% aq.)[1]
-
Solvent/Catalyst: Glacial Acetic Acid
Protocol:
-
Dissolution: Charge a flask with the substrate (1.0 equiv) and Glacial Acetic Acid (10 volumes).
-
Observation: The amine will protonate immediately; mild exotherm possible.
-
-
Oxidation: Heat the solution to 40–50°C .
-
Addition: Add H₂O₂ (30% aq) (3.0 to 5.0 equiv) dropwise.
-
Reaction: Stir at 50°C for 4–6 hours. Monitor by HPLC/LCMS.
-
Checkpoint: Intermediate sulfoxide appears first; continue heating to drive to sulfone.
-
-
Quench: Cool to 0°C. Slowly add saturated Na₂SO₃ solution until peroxide test is negative.
-
Isolation:
-
Concentrate to remove most acetic acid (optional but recommended).
-
Dilute with water.
-
Basify with NaOH (2M) or NH₄OH to pH > 10 to free the amine.
-
Extract with EtOAc or DCM (x3).
-
Dry (Na₂SO₄) and concentrate.
-
Method C: Selective Synthesis of Sulfoxide
Recommended for: Creating chiral sulfoxides (if using chiral ligands) or when the sulfone is not desired.
Rationale: Sodium Periodate (NaIO₄) is a mild oxidant that thermodynamically favors the formation of sulfoxide and kinetically struggles to push the oxidation further to sulfone under controlled conditions. It is inert toward amines at low temperatures.
Protocol:
-
Dissolve substrate (1.0 equiv) in Methanol/Water (1:1 ratio).
-
Cool to 0°C .
-
Add NaIO₄ (1.05 equiv) portion-wise.
-
Stir at 0°C for 1 hour, then allow to warm to RT over 2 hours.
-
Workup: Filter off the precipitated inorganic salts (NaIO₃).
-
Extract filtrate with DCM.
Comparative Data & Troubleshooting
| Feature | Method A (Boc/mCPBA) | Method B (H₂O₂/AcOH) | Method C (NaIO₄) |
| Target Product | Sulfone (-SO₂Me) | Sulfone (-SO₂Me) | Sulfoxide (-SOMe) |
| Amine Safety | Excellent (Protected) | Good (Protonated) | Excellent (Mild reagent) |
| Step Count | 3 Steps | 1 Step | 1 Step |
| Atom Economy | Low (Reagents + Waste) | High (Water byproduct) | Moderate |
| Common Issue | Incomplete deprotection | Removal of Acetic Acid | Over-oxidation (rare) |
Troubleshooting Table:
-
Problem: N-Oxide formation observed in Method B.
-
Cause: pH was not acidic enough during H₂O₂ addition.
-
Fix: Ensure excess Acetic Acid is used; consider adding 1 eq of H₂SO₄ if substrate is acid-stable.
-
-
Problem: Incomplete oxidation (Sulfoxide remains).
-
Fix: Increase temperature to 60°C (Method B) or add 1.0 eq extra mCPBA (Method A). Sulfone formation is slower than sulfoxide formation.
-
Mechanistic Visualization
Figure 2: Reaction Mechanism (Method B - Acid Mediated)
Caption: Mechanistic flow of Method B. Protonation deactivates the amine, allowing selective sulfur oxidation by peracetic acid.
References
-
Carreño, M. C. (1995). "Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds." Chemical Reviews, 95(6), 1717–1760.
-
Madesclaire, M. (1986). "Synthesis of Sulfoxides by Oxidation of Thioethers." Tetrahedron, 42(20), 5459–5495.
-
Karimi, B., et al. (2005).[6][7] "Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using 30% Hydrogen Peroxide." Organic Letters, 7(4), 625–628.
-
Trost, B. M., & Curran, D. P. (1981). "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate (Oxone)." Tetrahedron Letters, 22(14), 1287-1290.
-
Thermo Scientific Chemicals. "2-(Methylthio)benzonitrile Product Specification."
Sources
- 1. jmnc.samipubco.com [jmnc.samipubco.com]
- 2. US7015337B2 - Process for preparing 5-aminomethyl-2-thiophenecarbonitrile HCl by one-pot reaction - Google Patents [patents.google.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. ous.repo.nii.ac.jp [ous.repo.nii.ac.jp]
- 5. Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
- 7. Sulfoxide synthesis by oxidation [organic-chemistry.org]
Application Note: Scalable Synthesis of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile
Abstract
This application note details a robust, scalable protocol for the synthesis of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile , a critical intermediate in the development of Cathepsin K inhibitors and other cysteine protease targets. While direct functionalization of 2-(methylsulfanyl)benzonitrile is chemically intuitive, it presents significant scale-up challenges due to the incompatibility of thioethers with radical bromination conditions (NBS). To overcome this, we present a "Late-Stage Thiolation" strategy. This route utilizes a commercially available chlorobenzonitrile precursor, installs the masked amine functionality first, and introduces the sensitive methylsulfanyl group in the penultimate step via Nucleophilic Aromatic Substitution (SNAr). This methodology ensures high chemoselectivity, safety, and reproducibility on multigram to kilogram scales.
Retrosynthetic Analysis & Strategy
The core challenge in synthesizing this molecule is the chemoselectivity between the benzylic position and the sulfur moiety.
-
Path A (Direct Bromination): Attempting to brominate 5-methyl-2-(methylsulfanyl)benzonitrile with N-bromosuccinimide (NBS) typically leads to oxidation of the sulfide to a sulfoxide or sulfone, rather than clean benzylic bromination.
-
Path B (Selected Route): We employ 2-chloro-5-methylbenzonitrile as the starting material. The chlorine atom at the 2-position serves two purposes: it is stable to radical bromination conditions and acts as a leaving group for the subsequent introduction of the thiomethyl group.
Strategic Workflow Diagram
Caption: Retrosynthetic logic prioritizing the stability of the sulfide moiety by introducing it late in the synthesis.
Detailed Experimental Protocol
Stage 1: Benzylic Bromination
Objective: Functionalize the benzylic methyl group without affecting the aryl chloride.
-
Starting Material: 2-Chloro-5-methylbenzonitrile (CAS: 5922-51-0)
-
Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)[1]
-
Solvent: 1,2-Dichlorobenzene (preferred for scale) or Acetonitrile[1]
Protocol:
-
Charge a reaction vessel with 2-Chloro-5-methylbenzonitrile (1.0 equiv) and Acetonitrile (10 vol).
-
Add NBS (1.05 equiv) and AIBN (0.05 equiv).
-
Heat the mixture to reflux (approx. 80–82 °C) under nitrogen atmosphere.
-
Monitor by HPLC/TLC.[2] Reaction is typically complete in 4–6 hours.
-
Workup: Cool to room temperature. Concentrate the solvent to 20% volume. Add water to precipitate the succinimide byproduct and the product.[3] Filter the solids.
-
Purification: Slurry the solid in cold water to remove succinimide. Recrystallize the crude bromide from Heptane/EtOAc if necessary.
-
Yield: Expected 85–90%.
-
Product: 5-(Bromomethyl)-2-chlorobenzonitrile.
Stage 2: Amination and Protection
Objective: Convert the bromide to a protected amine. Direct amination can lead to bis-alkylation; therefore, the Delépine Reaction or Azide Reduction is recommended. Here we describe the Azide/Boc route for its high throughput and cleanliness.
-
Reagents: Sodium Azide (NaN3), Triphenylphosphine (PPh3), Di-tert-butyl dicarbonate (Boc2O).
Protocol:
-
Azidation: Dissolve 5-(Bromomethyl)-2-chlorobenzonitrile (1.0 equiv) in DMF (5 vol). Add NaN3 (1.2 equiv) carefully at 0 °C. Stir at RT for 2 hours. (Caution: Azides are potential explosion hazards; do not concentrate to dryness/heat).
-
Quench: Dilute with water and extract with Ethyl Acetate.
-
Staudinger Reduction: To the organic layer (containing the azide), add PPh3 (1.1 equiv) and water (2.0 equiv). Stir at RT until nitrogen evolution ceases (approx. 2–3 hours).
-
In-situ Protection: Add Boc2O (1.2 equiv) and Triethylamine (1.5 equiv) directly to the crude amine solution. Stir for 4 hours.
-
Workup: Wash with 1M HCl (to remove unreacted amine/phosphine oxide), then brine. Dry and concentrate.
-
Yield: Expected 75–80% (over 3 steps).
-
Product: tert-Butyl (4-chloro-3-cyanobenzyl)carbamate.
Stage 3: Nucleophilic Aromatic Substitution (SNAr)
Objective: Introduce the methylsulfanyl group. The ortho-nitrile group strongly activates the chloride for displacement.
-
Reagents: Sodium Thiomethoxide (NaSMe) (solid or 20% aq. solution).
-
Solvent: DMF or DMSO.
Protocol:
-
Dissolve tert-Butyl (4-chloro-3-cyanobenzyl)carbamate (1.0 equiv) in DMF (5 vol).
-
Cool to 0 °C. Add NaSMe (1.2 equiv) portion-wise. (Note: NaSMe is hygroscopic and odorous; handle in a fume hood).
-
Allow the reaction to warm to RT. If conversion is slow, heat to 50 °C. The nitrile group at the ortho position facilitates this displacement rapidly (typically < 2 hours).
-
Monitoring: HPLC should show clean conversion of the Aryl-Cl to Aryl-SMe.
-
Workup: Pour the mixture into ice water. The product often precipitates. If not, extract with Ethyl Acetate.
-
Yield: Expected 90–95%.
-
Product: tert-Butyl (3-cyano-4-(methylthio)benzyl)carbamate.
Stage 4: Deprotection and Isolation
Objective: Remove the Boc group to yield the final salt.
Protocol:
-
Dissolve the intermediate in 1,4-Dioxane (3 vol).
-
Add 4M HCl in Dioxane (5 equiv). Stir at RT for 3 hours.
-
The product will precipitate as the hydrochloride salt.
-
Isolation: Filter the white solid. Wash with diethyl ether.
-
Final Product: 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile Hydrochloride.
Analytical Data Summary
| Parameter | Specification | Notes |
| Appearance | White to Off-White Solid | Hydrochloride salt form |
| 1H NMR (DMSO-d6) | δ 8.4 (br s, 3H, NH3+), 7.8 (s, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 4.1 (s, 2H, CH2), 2.55 (s, 3H, SMe) | Characteristic S-Me singlet at ~2.5 ppm |
| MS (ESI) | [M+H]+ = 179.06 | Consistent with C9H10N2S |
| IR | ~2225 cm-1 (CN stretch) | Nitrile peak is diagnostic |
Safety & Handling (Critical)
-
Sodium Azide (Stage 2): Can form explosive metal azides. Avoid contact with heavy metals. Do not concentrate azide solutions to dryness if possible. Use the Staudinger reduction in situ to minimize handling of the organic azide.
-
Sodium Thiomethoxide (Stage 3): Releases toxic and foul-smelling methyl mercaptan gas upon contact with acid. Use a scrubber containing bleach (sodium hypochlorite) for all exhaust vents during this step.
-
NBS (Stage 1): Is an irritant. Ensure AIBN is stored cold and handled carefully as it is a radical initiator.
References
-
Synthesis of 2-Amino-5-chlorobenzonitrile: ChemicalBook Protocols. Describes the activation of 2-chlorobenzonitriles.
-
Benzylic Bromination with NBS: ResearchGate. "Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene". Validates the solvent choice for scale-up.
-
SNAr Displacement on Benzonitriles: Organic Chemistry Portal. "Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles". Demonstrates the reactivity of 2-halo-benzonitriles toward nucleophiles.
-
Commercial Availability of Precursors: BenchChem. "5-(Aminomethyl)-2-chlorobenzonitrile hydrochloride". Confirms the stability and availability of the chloro-intermediate.
Sources
Application Note: Coupling Strategies for 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile
Abstract
This guide details the synthetic utility of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile (CAS: 306980-70-1) . Beyond its obvious role as a primary amine building block, this scaffold possesses a unique ortho-thioether/nitrile motif that enables orthogonal reactivity profiles. This document provides optimized protocols for standard amide couplings and reductive aminations, while also detailing advanced Liebeskind-Srogl cross-coupling to functionalize the aryl core via the methylsulfanyl handle.
Chemo-Physical Profile & Handling
| Property | Data | Implications for Synthesis |
| Formula | C9H10N2S | -- |
| MW | 178.25 g/mol | Calculate stoichiometry carefully. |
| Appearance | Off-white to pale yellow solid | Check for oxidation (darkening) before use. |
| Solubility | DMSO, DMF, MeOH, DCM | Good solubility in polar organic solvents. |
| pKa (est) | ~9.0 (Benzylamine) | Requires base (DIPEA/TEA) for coupling if used as a salt. |
| Hazards | Irritant; Nitrile toxicity | Avoid strong acids (HCN risk). Work in a fume hood. |
Critical Handling Note: The methylsulfanyl (-SMe) group is a "soft" nucleophile. It can poison heterogeneous catalysts (e.g., Pd/C) used in hydrogenation. Avoid hydrogenolysis steps after incorporating this building block unless using specialized sulfur-resistant catalysts (e.g., Pt(S)/C).
Reaction Landscape Visualization
The following diagram illustrates the orthogonal reactivity nodes of the molecule.
Caption: Orthogonal reactivity map. Blue paths utilize the amine; Red path utilizes the thioether; Yellow path utilizes the nitrile.
Protocol Module A: Amide Bond Formation
Application: Primary method for attaching this scaffold to drug cores. Rationale: The benzylamine nitrogen is nucleophilic but can be sterically accessible. We utilize HATU for rapid kinetics, minimizing potential side reactions with the nitrile.
Materials
-
Amine: 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile (1.0 equiv)
-
Acid: Carboxylic acid partner (1.1 equiv)
-
Coupling Reagent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc (0.1 M concentration)
Step-by-Step Protocol
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at room temperature (RT) for 5–10 minutes. Note: Solution should turn slightly yellow.
-
Addition: Dissolve 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise to the activated acid mixture.
-
Reaction: Add the remaining DIPEA (1.5 equiv). Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = MW_Acid + 178.25 - 18.02).
-
Workup:
-
Purification: Flash chromatography (DCM/MeOH gradient).
Troubleshooting: If the -SMe group causes oxidation byproducts (sulfoxides) during workup, ensure all solvents are degassed and avoid prolonged exposure to air/light.
Protocol Module B: Liebeskind-Srogl Cross-Coupling
Application: "Expert" modification. Replacing the -SMe group with a carbon substituent (Ar-Ar bond formation) while retaining the nitrile and amine (if protected). Mechanism: Pd-catalyzed, Cu(I)-mediated desulfitative coupling.[3] The -SMe group acts as the electrophile.
Materials
-
Substrate: Amide-protected derivative of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile (Free amine poisons Cu).
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv).
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3/TFP.
-
Mediator: CuTC (Copper(I) thiophene-2-carboxylate) (1.5–2.0 equiv).
-
Solvent: Anhydrous THF (degassed).
Step-by-Step Protocol
-
Preparation: This reaction requires strict anaerobic conditions . Flame-dry all glassware and cycle with Argon 3x.
-
Loading: In a glovebox or under Argon flow, charge the reaction vessel with:
-
Thioether substrate (1.0 equiv)
-
Boronic Acid (1.5 equiv)[4]
-
CuTC (1.5 equiv)
-
Pd(PPh3)4 (5 mol%)
-
-
Solvation: Add degassed THF (0.1 M). Seal the vessel.
-
Reaction: Heat to 50–60°C for 12–18 hours.
-
Observation: The mixture typically turns dark brown/black.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc.
-
Filter through a pad of Celite to remove metal precipitates.
-
Wash filtrate with 5% NH4OH (aq) to sequester residual Copper.
-
-
Purification: Silica gel chromatography.
Protocol Module C: Reductive Amination
Application: Creating secondary amine linkages (e.g., -CH2-NH-CH2-R).
Protocol Summary
-
Imine Formation: Mix Amine (1.0 equiv) and Aldehyde (1.0 equiv) in DCE (Dichloroethane). Add MgSO4 (anhydrous) to absorb water and drive equilibrium. Stir 1 hr.
-
Reduction: Filter off MgSO4. Add NaBH(OAc)3 (Sodium triacetoxyborohydride) (1.5 equiv).
-
Acid Catalysis: Add 1 drop of Acetic Acid. Stir 4–16 hrs at RT.
-
Quench: Sat. NaHCO3. Extract with DCM.
References
-
General Amide Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5] Tetrahedron, 61(46), 10827-10852. Link
-
Liebeskind-Srogl Chemistry: Prokopcová, H., & Kappe, C. O. (2009). The Liebeskind–Srogl C–C Cross-Coupling Reaction. Angewandte Chemie International Edition, 48(13), 2276-2286. Link
-
Thioether Reactivity: Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007). A new generation of the Liebeskind-Srogl protocol. Journal of the American Chemical Society, 129(51), 15734-15735. Link
-
CAS Registry Data: 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile (CAS 306980-70-1). PubChem Compound Summary. Link
Sources
- 1. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the safe handling and storage of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile. In the absence of a specific Safety Data Sheet (SDS) for this compound, these protocols and application notes have been synthesized from authoritative data on structurally related molecules, including benzonitriles, primary amines, and organosulfur compounds. The following guidelines are designed to provide a robust framework for minimizing risks and ensuring the integrity of the compound for research and development activities. Researchers should consistently apply principles of prudent laboratory practice and perform a risk assessment prior to any handling activities.
Chemical and Physical Properties Overview
5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile is a substituted aromatic compound featuring a benzonitrile core with an aminomethyl group and a methylsulfanyl group. These functional groups dictate its chemical reactivity, potential hazards, and storage requirements.
-
Benzonitrile Moiety : The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions.[1] Benzonitrile itself is a combustible liquid.[2][3]
-
Aminomethyl Group : Primary amines are typically basic and can be hygroscopic, readily absorbing moisture from the atmosphere.[4] They may also be sensitive to air and light.
-
Methylsulfanyl Group : The methylsulfanyl (or methylthio) group is a sulfur-containing functional group. While generally stable, organosulfur compounds can be incompatible with strong oxidizing agents.
A summary of anticipated properties based on related compounds is provided in Table 1.
| Property Category | Anticipated Characteristic | Rationale and References |
| Physical State | Likely a solid at room temperature. | Many substituted benzonitriles are solids.[5] |
| Solubility | Expected to have some solubility in organic solvents. | General property of similar small molecules.[6] |
| Stability | Stable under recommended storage conditions; may be air and moisture sensitive. | Amines are often hygroscopic.[4] Benzonitrile is generally stable.[1][7] |
| Reactivity | Incompatible with strong acids, strong bases, and strong oxidizing agents. | Based on the reactivity of benzonitrile and amine functional groups.[1][7] |
Hazard Identification and Personal Protective Equipment (PPE)
Given the functional groups present, 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile should be treated as a hazardous substance. The primary hazards are anticipated to be:
-
Acute Toxicity (Oral, Dermal, Inhalation) : Many benzonitrile derivatives are classified as harmful if swallowed, in contact with skin, or if inhaled.[5][7]
-
Skin and Eye Irritation : Substituted benzonitriles and amines can cause skin and serious eye irritation.[5][8]
-
Respiratory Irritation : May cause respiratory irritation if inhaled.[5]
Mandatory Personal Protective Equipment (PPE)
A comprehensive PPE protocol is non-negotiable when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] | To prevent skin contact, as the compound is likely harmful upon dermal absorption.[5][7] Gloves must be inspected before use and disposed of properly.[8][9] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[7][8][9] | To protect against splashes and airborne particles that could cause serious eye irritation. |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing.[7] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1][3] If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used. | To minimize inhalation of potentially toxic and irritating particles. |
Handling Protocols
All handling of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile should be performed in a designated area, such as a chemical fume hood, to minimize exposure.[1][3]
General Handling Workflow
Caption: General workflow for handling 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that a chemical fume hood is operational and the work area is clean and uncluttered.[10] Have all necessary equipment, including glassware, spatulas, and a designated waste container, readily available.
-
Personal Protective Equipment (PPE) : Don all required PPE as outlined in Table 2.
-
Aliquotting and Weighing :
-
If the compound is a solid, handle it carefully to avoid generating dust.
-
Use a micro-spatula for transferring small quantities.
-
For larger quantities, it is advisable to weigh out the required amount and prepare solutions for immediate use.[6]
-
-
Dissolution : When preparing solutions, add the solvent to the vial containing the compound. Ensure all surfaces of the vial are wetted to dissolve any material that may have coated the walls during shipment.[6]
-
Post-Handling :
Storage Protocols
Proper storage is critical to maintain the stability and purity of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile and to ensure laboratory safety.
Storage Decision Tree
Caption: Decision-making process for the storage of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile.
Detailed Storage Conditions
-
Container : The compound should be stored in its original, tightly sealed container.[4][5][7] Ensure the container is clearly labeled.[11]
-
Atmosphere : Due to the presence of a primary amine, which can be sensitive to air and moisture, long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[2][9] The hygroscopic nature of amines necessitates a dry storage environment.[4]
-
Temperature : Store in a cool, well-ventilated area away from heat and direct sunlight.[1][2][9] For long-term storage, especially for solutions, refrigeration at -20°C is advisable to maintain stability.[6]
-
Segregation : It is crucial to store this compound separately from incompatible materials such as strong acids, strong bases, and oxidizing agents to prevent potentially hazardous reactions.[1][7][12] Store alphabetically only after separating into compatible hazard classes.[12]
Emergency Procedures
Spills and Leaks
-
Evacuate : Evacuate non-essential personnel from the immediate area.[7]
-
Ventilate : Ensure the area is well-ventilated, if safe to do so.
-
Contain : For a solid spill, carefully sweep or scoop up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[3][5] For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[3]
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Personal Protection : Wear appropriate PPE, including respiratory protection if necessary, during the entire cleanup process.[7]
First Aid Measures
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5]
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][13] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[5][13] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][5]
Disposal
All waste containing 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile, including empty containers, contaminated cleaning materials, and unused compound, must be disposed of as hazardous waste.[7][9] Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the product to enter drains or the environment.[8][9]
References
- Benzonitrile. (n.d.). Google Vertex AI Search. Retrieved February 24, 2026.
- BENZONITRILE FOR SYNTHESIS MSDS CAS-No.: 100-47-0 MSDS - Loba Chemie. (2016, April 29). Loba Chemie. Retrieved February 24, 2026.
- SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 13). Sigma-Aldrich. Retrieved February 24, 2026.
- 2 - SAFETY DATA SHEET. (2012, February 21). TCI America. Retrieved February 24, 2026.
- Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.). Central Drug House. Retrieved February 24, 2026.
- BENZONITRILE - (For Synthesis) MSDS CAS - Oxford Lab Fine Chem LLP. (n.d.). Oxford Lab Fine Chem LLP. Retrieved February 24, 2026.
- Chemical Hygiene Program: Appendix 8 - Environmental Health & Safety. (2015, July 30).
- 5-Amino-2-methylbenzonitrile 97 50670-64-9 - Sigma-Aldrich. (n.d.). Sigma-Aldrich. Retrieved February 24, 2026.
- SAFETY DATA SHEET - TCI Chemicals. (2024, December 13). TCI Chemicals. Retrieved February 24, 2026.
- material safety data sheet sds/msds - CDH Fine Chemical. (n.d.). Central Drug House. Retrieved February 24, 2026.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved February 24, 2026.
- Application of Methylsulfone in Drug Discovery. (n.d.). PharmaBlock. Retrieved February 24, 2026.
- 5-Amino-2-(methylsulfanyl)benzonitrile. (n.d.).
- Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved February 24, 2026.
- Komkov, A., Kozlov, M. A., & Zavarzin, I. (2023). Structural characterization of products arising from methylsulfanyl group oxidation in pyrimidine derivatives using 13C NMR spectroscopy. Chemistry of Heterocyclic Compounds, 59(1-2), 63-71.
- Safe Handling and Storage of Z-3-Amino-propenal in the Laboratory: Application Notes and Protocols. (n.d.). Benchchem. Retrieved February 24, 2026.
-
Benzonitrile. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]
- 4 - SAFETY DATA SHEET. (2009, February 12). Acros Organics. Retrieved February 24, 2026.
- 5-Methoxy-2-(methylsulfanyl)benzonitrile. (n.d.). PubChem. Retrieved February 24, 2026.
- Practices for Proper Chemical Storage. (2018, May 15). Cleveland State University. Retrieved February 24, 2026.
- Bench-stable reagents for modular access to persulfuranyl scaffolds. (n.d.). ChemRxiv. Retrieved February 24, 2026.
- Synthesis and antioxidant properties of (dodecylsulfanyl)methyl quercetin derivatives. (n.d.).
- SMALL MOLECULES. (n.d.).
- Wasabi Component 6-(Methylsulfinyl)hexly Isothiocyanate and Derivatives Improve the Survival of Skin Allografts. (2022, July 30). MDPI. Retrieved February 24, 2026.
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. captivatebio.com [captivatebio.com]
- 7. lobachemie.com [lobachemie.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8 [safety.rochester.edu]
- 12. csuohio.edu [csuohio.edu]
- 13. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile
[1][2]
Strategic Route Analysis
To maximize yield and purity, we recommend avoiding direct catalytic hydrogenation (due to sulfur poisoning of Pd/Pt catalysts) and avoiding strong hydride donors (like LiAlH4) which will attack the nitrile.
The Recommended "Golden Route" (Route A) utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by a Chemoselective Reductive Amination. The "High-Purity" Backup (Route B) utilizes a radical bromination and Staudinger reduction if dimer formation in Route A becomes problematic.[1]
Synthetic Pathway Visualization
Caption: Figure 1. Recommended synthetic pathway emphasizing the critical intermediate stability and divergence toward impurities.
Optimized Experimental Protocol
Step 1: Introduction of the Methylsulfanyl Group (SNAr)
Objective: Displace the fluorine atom with a thiomethyl group without hydrolyzing the nitrile.
-
Reagents: 2-Fluoro-5-formylbenzonitrile (1.0 eq), Sodium Thiomethoxide (NaSMe, 1.1 eq).[1][2]
-
Solvent: Anhydrous DMF or DMSO.[1]
-
Conditions: 0°C to Room Temperature (RT).
Protocol:
-
Dissolve 2-Fluoro-5-formylbenzonitrile in anhydrous DMF (0.5 M concentration).
-
Cool the solution to 0°C under nitrogen atmosphere.
-
Add solid NaSMe portion-wise over 20 minutes. Do not add all at once to prevent exotherms.
-
Allow to warm to RT and stir for 2 hours.
-
Quench: Pour into ice water. The product should precipitate.[3][4][5] Filter and wash with cold water.[1]
Step 2: Formation of the Aminomethyl Group (Reductive Amination)
Objective: Convert the aldehyde to a primary amine without reducing the nitrile or poisoning the molecule with sulfur-sensitive catalysts.
-
Reagents: Intermediate A (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (NaBH3CN, 1.5 eq).
-
Solvent: Methanol (MeOH).[4]
-
Conditions: RT, 12–16 hours.[6]
Protocol:
Troubleshooting & FAQs
Direct solutions to common failure modes experienced by researchers.
Category A: Yield Issues in Step 1 (SNAr)
Q1: My yield for the thiolation step is low (<50%), and I see starting material remaining.
-
Diagnosis: The thiomethoxide anion may be quenched by moisture before reacting, or the leaving group (Fluorine) is not activating enough due to solvation effects.
-
Solution:
-
Solvent Dryness: Ensure DMF/DMSO is anhydrous (<50 ppm water). NaSMe is hygroscopic; use a fresh bottle or dry it.
-
Concentration: Run the reaction more concentrated (1.0 M).
-
Temperature: If starting material persists at RT, heat to 50°C. Warning: Do not exceed 80°C, or the nitrile will hydrolyze to an amide.
-
Q2: The product smells intensely of sulfur, and the melting point is depressed.
-
Diagnosis: Residual dimethyl disulfide (DMDS) or unreacted methanethiol.
-
Solution: Wash the crude solid with cold hexanes (the product is likely insoluble, while disulfides are soluble). Use a bleach trap for the rotovap exhaust to neutralize odors.
Category B: Selectivity in Step 2 (Amine Formation)
Q3: I am getting a mixture of the desired primary amine and a secondary amine dimer.
-
Diagnosis: The intermediate imine is reacting with the newly formed amine product instead of the ammonia source. This is the most common failure mode in reductive amination.
-
Solution:
-
Increase Ammonia Load: Increase Ammonium Acetate from 10 eq to 20-30 eq . A vast excess of ammonia suppresses dimer formation.
-
Slow Addition: Do not add the reducing agent (NaBH3CN) immediately. Let the aldehyde and ammonium acetate stir for 1 hour first to maximize imine concentration.
-
Q4: Can I use Catalytic Hydrogenation (H2, Pd/C) instead of Borohydrides?
-
Diagnosis: NO.
-
Reasoning: The methylsulfanyl (-SMe) group is a potent catalyst poison.[1] It will bind irreversibly to the active sites of Palladium or Platinum, killing the reaction immediately.
-
Alternative: If you must avoid boron reagents, use Zinc dust in Acetic Acid (Zn/AcOH) to reduce an oxime intermediate, or use Raney Nickel only if you use a massive excess (200-300 wt%) to sacrifice surface area to the sulfur (not recommended due to cost and waste).
Q5: The nitrile group disappeared (IR signal at ~2220 cm⁻¹ is gone).
-
Diagnosis: You likely used Sodium Borohydride (NaBH4) at elevated temperatures or LiAlH4.
-
Solution: Switch to Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (STAB) . These are milder and chemoselective for imines over nitriles.
Category C: Purification[7]
Q6: How do I purify the amine without column chromatography?
-
Strategy: Utilize the basicity of the amine.
-
Dissolve crude mixture in Ethyl Acetate.[1]
-
Extract with 1M HCl (The product goes into the water layer; non-basic impurities stay in organic).
-
Wash the aqueous layer with fresh Ethyl Acetate.
-
Basify the aqueous layer (pH > 10) with NaOH.
-
Extract the now-neutral amine back into Ethyl Acetate or DCM.[1][2]
-
Data & Chemical Compatibility Table
| Parameter | Recommended | Dangerous/Avoid | Reason |
| Reducing Agent | NaBH3CN, Na(OAc)3BH | LiAlH4, H2/Pd | LiAlH4 reduces nitriles; Sulfur poisons Pd.[1][2] |
| Solvent (Step 1) | DMF, DMSO, NMP | Water, Alcohols | Protic solvents reduce nucleophilicity of -SMe. |
| Base (Step 1) | NaSMe (Reagent itself) | NaOH, KOH | Hydroxide competes with Thiol; hydrolyzes nitrile. |
| Workup pH | pH 10-12 (for extraction) | pH < 1 (Prolonged) | Nitrile hydrolysis risk in strong hot acid.[1] |
References
-
Nucleophilic Aromatic Substitution (SNAr)
- Methodology: Displacement of fluorine in activated aryl systems using sodium thiomethoxide is a standard transform
-
Source: Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-metal-catalyzed C-S, C-Se, and C-Te bond formation via cross-coupling and atom-economic addition reactions.[1][2] Chemical Reviews, 111(3), 1596-1636.
-
Chemoselective Reductive Amination
- Methodology: Use of Sodium Cyanoborohydride for selective reduction of imines in the presence of nitriles.
-
Source: Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.
-
Catalyst Poisoning by Sulfur
- Insight: Mechanisms of sulfur poisoning on Group VIII metals (Pd, Pt, Ni).
-
Source: Maxted, E. B. (1951). The poisoning of metallic catalysts. Advances in Catalysis, 3, 129-178.[1]
-
Alternative Route (Staudinger Reduction)
- Methodology: Reduction of azides to amines using Triphenylphosphine (chemoselective in presence of nitriles).
-
Source: Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406.
Technical Support Center: Chromatographic Purification of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile
Welcome to the technical support center for the chromatographic purification of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining this compound at high purity. The unique structural characteristics of this molecule present specific hurdles in both normal-phase and reversed-phase chromatography. This document provides in-depth, field-proven insights and troubleshooting protocols to address these issues systematically.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile.
Q1: What are the key structural features of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile that make its purification challenging?
A1: The primary challenge stems from the presence of a basic primary aminomethyl group (-CH₂NH₂) on the benzonitrile scaffold. This basic amine can engage in strong acid-base interactions with the acidic silanol groups (Si-OH) present on the surface of standard silica gel, the most common stationary phase in normal-phase chromatography.[1] This interaction leads to several common problems, including:
-
Severe peak tailing or streaking , which significantly reduces resolution and purity of collected fractions.[2][3]
-
Irreversible adsorption to the stationary phase, resulting in low or no recovery of the compound.[4]
-
Potential on-column degradation if the compound is sensitive to acidic environments.[5]
Q2: Which chromatographic mode, Normal-Phase (NPC) or Reversed-Phase (RPC), is generally better for this compound?
A2: The choice is not always straightforward and depends on the nature of the impurities you are trying to remove.
-
Normal-Phase Chromatography (NPC) is often attempted first for synthetic intermediates. However, due to the basic amine, standard silica columns will perform poorly without modification. Using a deactivated stationary phase or a mobile phase containing a basic additive is essential for success.[1][2][3]
-
Reversed-Phase Chromatography (RPC) can be very effective, particularly for removing non-polar impurities.[6] The key is to control the mobile phase pH to manage the ionization state of the amine. At higher pH, the amine is in its neutral, free-base form, which increases its hydrophobicity and retention on a non-polar stationary phase like C18.[1]
For complex mixtures where a single method is insufficient, using both NPC and RPC sequentially (orthogonal chromatography) can be a powerful strategy to achieve high purity.[7]
Q3: My compound seems to be degrading on the column. What is the likely cause and how can I prevent it?
A3: Degradation is most often observed on standard silica gel columns. The acidic nature of the silica surface can catalyze the decomposition of acid-sensitive compounds.[4][5] To confirm this, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. To prevent degradation, you can either "deactivate" the silica gel by pre-treating it with a basic modifier like triethylamine (TEA) or switch to a less acidic stationary phase, such as neutral alumina or an amine-functionalized column.[3][5]
Q4: How can I quickly test and develop a purification method before committing to a large-scale column?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for method development.[2][8] Before running a column, you should always optimize your separation on a TLC plate. This allows you to:
-
Screen different solvent systems to find one that provides good separation between your target compound and impurities.
-
Test the effect of basic additives. Run two TLC plates side-by-side, one with a standard mobile phase and one with the same mobile phase containing 0.5-1% triethylamine. A significant improvement in spot shape (less streaking) in the amine-containing system indicates that this additive will be crucial for your column chromatography.
-
Estimate the retention factor (Rf) , which helps in predicting the elution volume on the column.
Section 2: Troubleshooting Guide: Normal-Phase Chromatography (NPC)
This section provides detailed solutions to specific problems encountered during the normal-phase purification of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile on silica gel.
Problem: Severe Peak Tailing or Streaking
This is the most common issue, directly caused by the interaction between the basic amine and acidic silanols.
Causality Workflow: Amine-Silica Interaction
Caption: Strong interaction of the basic amine with acidic silanol sites.
Solution A: Incorporate a Basic Mobile Phase Modifier
This is the most frequent and effective solution. By adding a small, competing base to the mobile phase, you effectively neutralize the active acidic sites on the silica surface, allowing your compound to elute with a much-improved peak shape.[2]
Experimental Protocol: Mobile Phase Modification with Triethylamine (TEA)
-
Solvent System Selection: Based on TLC analysis, prepare your desired mobile phase (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol).
-
Add TEA: To the prepared mobile phase, add triethylamine (TEA) to a final concentration of 0.5-2% (v/v). For example, to prepare 1 L of eluent with 1% TEA, add 10 mL of TEA to 990 mL of the solvent mixture.[2]
-
Column Equilibration: Before loading your sample, flush the packed silica gel column with at least 3-5 column volumes of the TEA-containing mobile phase. This step is critical to ensure all acidic sites are neutralized before the sample is introduced.
-
Sample Loading and Elution: Dissolve your crude sample in a minimal amount of the TEA-modified eluent (or dichloromethane) and load it onto the column. Proceed with the elution, collecting fractions as usual.
Data Table: Common Basic Modifiers for NPC
| Modifier | Typical Concentration | Boiling Point (°C) | Notes |
| Triethylamine (TEA) | 0.5 - 2% (v/v) | 89.5 | Most common, effective, and relatively volatile for easy removal.[2] |
| Ammonia (in MeOH) | 1 - 2% of conc. NH₄OH in MeOH | -60 (as NH₃) | Very effective, especially for more polar amines.[2] Can be more difficult to remove completely. |
| Pyridine | 0.5 - 2% (v/v) | 115 | Less common due to its high boiling point, strong odor, and toxicity. |
Solution B: Utilize an Alternative Stationary Phase
If mobile phase modifiers do not provide adequate results or if your compound is particularly sensitive, changing the stationary phase is the next logical step.
-
Amine-Functionalized Silica: These columns have an amine-based functional group bonded to the silica, creating a less acidic surface that is highly suitable for purifying basic compounds.[1][2] This often provides excellent peak shapes without the need for mobile phase additives.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic amines.[3] It is important to choose the correct activity grade and type (basic or neutral) based on your compound's properties.
-
Deactivated Silica: You can prepare this in the lab by creating a slurry of silica gel in a solvent mixture containing a high concentration of TEA (e.g., 5-10%), packing the column with this slurry, and then equilibrating with your mobile phase containing the standard 0.5-2% TEA.[3]
Section 3: Troubleshooting Guide: Reversed-Phase Chromatography (RPC)
RPC separates molecules based on hydrophobicity using a non-polar stationary phase and a polar mobile phase.[6][9] For 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile, the primary challenge is managing its polarity, which is heavily influenced by pH.
Problem: Poor Retention (Compound elutes in or near the void volume)
This occurs when the analyte is too polar to interact with the non-polar stationary phase (e.g., C18).
Causality Workflow: pH Effect on Retention
Caption: Effect of mobile phase pH on amine ionization and RPC retention.
Solution: Adjust Mobile Phase pH
The most effective way to increase retention for a basic compound like this is to suppress its ionization by increasing the pH of the mobile phase. A general guideline is the "2 pH rule," which states that to ensure an amine is deprotonated and in its neutral form, the mobile phase pH should be adjusted to two units above its pKa.[1]
Experimental Protocol: High pH Reversed-Phase Method
-
Select a pH-Stable Column: Standard silica-based C18 columns are not stable above pH 8. For high-pH methods, you must use a hybrid or polymer-based column designed for these conditions.[6]
-
Prepare a Buffered Mobile Phase:
-
Aqueous Phase (A): Prepare an aqueous buffer at the desired pH (e.g., 10 mM ammonium bicarbonate, pH 10).
-
Organic Phase (B): Use methanol or acetonitrile.
-
-
Method Development: Start with a gradient elution (e.g., 5% to 95% B over 20 minutes) to determine the approximate organic solvent concentration required to elute your compound.
-
Optimization: Once the elution window is known, you can switch to an isocratic method or a shallower gradient around that concentration to optimize the separation from nearby impurities.
Data Table: RPC Mobile Phase Modifiers
| Modifier | Typical Concentration | pH Range | Notes |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Acidic (~2) | Often improves peak shape for bases at low pH but will result in low retention for this compound. MS-compatible. |
| Formic Acid | 0.05 - 0.1% | Acidic (~2.8) | Similar to TFA, results in low retention. MS-compatible. |
| Ammonium Hydroxide / Bicarbonate | 10 mM | Basic (9-10.5) | Excellent for increasing retention of basic compounds. Requires a high-pH stable column. MS-compatible.[1] |
| Triethylamine (TEA) | 0.1% | Basic (~11) | Can be used to adjust pH and mask residual silanols, improving peak shape.[1] |
Section 4: References
-
Molnár, I., & Horváth, C. (1976). Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. Clinical Chemistry, 22(9), 1497-502.
-
Restek Corporation. (n.d.). Troubleshooting Guide. Restek. [Link]
-
MDPI. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [Link]
-
University of Rochester. (n.d.). Chromatography: The Solid Phase. University of Rochester Department of Chemistry. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Kazakevich, Y., & LoBrutto, R. (Eds.). (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1189(1-2), 149-157. [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]
-
University of California, Davis. (n.d.). Chemistry 4631. [Link]
-
Santai Technologies. (n.d.). The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Santai Technologies. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. santaisci.com [santaisci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
Solving solubility issues of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile in aqueous media
Technical Support Center: 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile
Welcome to the technical support center for 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial questions you may have about the compound and its solubility characteristics.
Q1: What is 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile and what are its key structural features?
A1: 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile is an aromatic organic compound. Its structure consists of a benzonitrile core, which is generally hydrophobic, substituted with two key functional groups:
-
An aminomethyl group (-CH₂NH₂): This primary amine is basic and represents the most critical handle for manipulating aqueous solubility.
-
A methylsulfanyl group (-SCH₃): This group contributes to the overall lipophilicity (poor water solubility) of the molecule.
The interplay between the hydrophobic core and the ionizable amine group dictates its solubility behavior.
Q2: Why is this compound poorly soluble in neutral aqueous media?
A2: The poor solubility stems from the molecule's significant non-polar surface area, attributed to the benzonitrile ring and the methylsulfanyl group. In neutral water (pH ≈ 7), the primary amine group is largely in its neutral, uncharged state. Without a charge, the molecule cannot form strong, favorable interactions with polar water molecules, leading to low solubility. The majority of new chemical entities in drug discovery are poorly soluble in aqueous media, a challenge that requires specific formulation strategies.[1][2]
Q3: I need to make a solution for a quick preliminary assay. What is the fastest approach to try?
A3: The most direct and effective method is pH adjustment .[3][] The primary amine on the molecule can be protonated in an acidic environment to form a highly soluble salt.
-
Quick Protocol: Try dissolving the compound directly in an acidic buffer (e.g., 50 mM citrate buffer, pH 3-4) or in deionized water followed by the dropwise addition of dilute hydrochloric acid (e.g., 0.1 M HCl) until the solid dissolves. Amines are protonated in the presence of excess acid, forming a salt that is soluble in aqueous solutions.[5]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step solutions to specific problems you may encounter.
Guide 1: Compound Precipitates Upon Addition to Aqueous Buffer
Q: I dissolved my compound in DMSO to make a stock solution, but it immediately crashed out when I diluted it into my pH 7.4 phosphate-buffered saline (PBS) for a cell-based assay. How can I fix this?
A: This is a classic solubility problem where the final concentration of the organic co-solvent is too low to maintain the compound in solution at a neutral pH.[6] The key is to leverage alternative solubilization strategies that are compatible with your experimental system.
Scientific Rationale: The aminomethyl group is a weak base. By lowering the pH of the aqueous medium to at least two units below the amine's pKa, you can ensure >99% of the molecules are in their protonated, charged (-CH₂NH₃⁺) form.[7] This charged species is significantly more water-soluble. This is a common and highly effective strategy for ionizable drugs.[3][8]
Workflow for Solubility Strategy Selection
The following diagram outlines the decision-making process for achieving aqueous solubility with 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile.
Caption: Decision tree for selecting a solubilization strategy.
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10] This makes the environment more favorable for dissolving hydrophobic molecules.[11] The key is to keep the final concentration of the co-solvent high enough to maintain solubility but low enough to avoid interfering with your experiment.
Detailed Protocol: Preparing a Working Solution with a Co-Solvent
-
Prepare a High-Concentration Stock: Accurately weigh the compound and dissolve it in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[6] Use sonication or gentle warming (30-40°C) if needed.
-
Perform Serial Dilutions (If Necessary): If your final concentration is very low, perform an intermediate dilution of your stock solution in 100% DMSO.
-
Final Dilution - The Critical Step: Add the DMSO stock solution to your aqueous buffer dropwise while vigorously vortexing or stirring the buffer.[6] This rapid mixing prevents localized high concentrations of the compound from forming, which is the primary cause of precipitation. Never add the aqueous buffer to the DMSO stock.
-
Visual Inspection: After dilution, visually inspect the solution for any signs of cloudiness or precipitate (Tyndall effect).
| Parameter | Recommendation | Rationale |
| Primary Co-Solvent | DMSO | High solvating power for a wide range of compounds.[6] |
| Alternative Co-Solvents | Ethanol, Propylene Glycol, PEG 400 | May be better tolerated in certain biological systems.[] |
| Stock Concentration | As high as practically soluble | Minimizes the final volume of co-solvent added to the aqueous medium. |
| Final Co-Solvent % | < 1% (ideal for cell culture) | High concentrations of organic solvents can be toxic to cells or inhibit enzymes. |
Guide 2: Preparing a High-Concentration Aqueous Solution for In Vivo Studies
Q: I need to prepare a >10 mg/mL solution for animal dosing, but pH adjustment alone isn't sufficient and I cannot use a high percentage of co-solvents. What are my options?
A: For high-concentration formulations where simple pH or co-solvent approaches fail, more advanced techniques like complexation with cyclodextrins are required.
Scientific Rationale: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[12][13] They can encapsulate poorly soluble "guest" molecules, like your compound, within their cavity, forming an "inclusion complex."[14] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations for this purpose.[14]
Workflow for Cyclodextrin Formulation
Caption: Experimental workflow for cyclodextrin-based solubilization.
Detailed Protocol: Solubilization with HP-β-CD
-
Prepare the Vehicle: Prepare a 20-40% (w/v) solution of HP-β-CD in an appropriate aqueous buffer. An acidic buffer (e.g., pH 4.5 acetate or citrate) is recommended to leverage the baseline solubility increase from protonating the amine.
-
Add the Compound: Slowly add the accurately weighed 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile powder to the stirring HP-β-CD solution.
-
Equilibrate: Cover the container and allow the suspension to stir at room temperature for several hours (or overnight) to ensure maximum complexation.
-
Clarify the Solution: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved material. The resulting clear filtrate is your final formulation.
| Parameter | Recommendation | Rationale |
| Cyclodextrin Type | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and established safety profile.[14] |
| Cyclodextrin Conc. | 20-40% (w/v) | Higher concentrations increase solubilization capacity.[17] |
| Aqueous Medium | Acidic Buffer (pH 4-5) | Combines two solubilization mechanisms (pH adjustment and complexation) for a synergistic effect. |
| Equilibration Time | 12-24 hours | Allows the system to reach equilibrium for maximum complex formation. |
Part 3: Advanced Strategies
Q: None of the above methods are working for my specific application. Are there other techniques I can explore?
A: Yes, for very challenging cases, you can explore micellar solubilization using surfactants.
Scientific Rationale: Surfactant-Based Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, or CMC), self-assemble into spherical structures called micelles.[18][19] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can entrap poorly soluble compounds, effectively dispersing them in an aqueous medium.[20][21][22] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are commonly used in pharmaceutical formulations.[18]
This approach is particularly useful for creating stable formulations for both in vitro and in vivo use, including self-emulsifying drug delivery systems (SEDDS).[2][23]
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
Schittny, A., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
-
Shafiq, S., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]
-
Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. (2025). Roquette. [Link]
-
Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Di Costanzo, F., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
-
Saluja, S., & Kasha, P. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Applied Pharmaceutical Science. [Link]
-
Cosolvent. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]
-
What are the effects of surfactants on the solubilization of hydrophobic substances?. (2025). Acme-Hardesty. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]
-
Lee, S., & Lee, J. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. PMC. [Link]
-
Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]
-
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Sharma, D., et al. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. ResearchGate. [Link]
-
How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. (2024). Lab Manager. [Link]
-
Isolation (Recovery) of amines. (n.d.). University of Alberta. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. [Link]
-
Patel, V. R., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences. [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 5. Isolation (Recovery) [chem.ualberta.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. jmpas.com [jmpas.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. youtube.com [youtube.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 14. mdpi.com [mdpi.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. researchgate.net [researchgate.net]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. jocpr.com [jocpr.com]
- 19. researchgate.net [researchgate.net]
- 20. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 21. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. hilarispublisher.com [hilarispublisher.com]
Minimizing side reactions during acylation of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile
The following guide serves as a specialized Technical Support Center for the acylation of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile .
This substrate presents a classic "chemoselectivity triad" challenge:
-
Primary Amine (Target): Highly nucleophilic, prone to over-reaction (bis-acylation).
-
Methylsulfanyl (Thioether): Soft nucleophile, prone to oxidation or formation of acylsulfonium salts.
-
Benzonitrile: Generally stable, but susceptible to hydrolysis under strongly acidic/basic aqueous conditions.
Status: Operational | Role: Senior Application Scientist Objective: Maximize amide yield while suppressing imide formation and sulfur oxidation.
🔬 Module 1: Reaction Logic & Pathway Analysis
Before starting, you must visualize the battlefield. The diagram below maps the kinetic competition occurring in your flask. Your goal is to keep the reaction strictly on the "green" path.
Figure 1: Kinetic competition map. Path 1 is the target. Path 2 is the most common failure mode for benzyl amines.
🧪 Module 2: Reagent Selection Guide
Do not default to Acetyl Chloride without considering the alternatives. Select your reagent based on the "Hard/Soft" principle.
| Reagent Class | Reactivity | Risk Profile | Recommended For |
| Acyl Chlorides (R-COCl) | High (Hard Electrophile) | High. Generates HCl; rapid bis-acylation risk. Can activate DMSO (Pummerer rearrangement risk). | Sterically hindered R-groups; when high conversion is critical. |
| Anhydrides ((RCO)₂O) | Moderate | Low. Byproduct is carboxylic acid (mild). Slower rate allows better control. | Standard Acylations. The "Gold Standard" for this substrate. |
| Active Esters (NHS/PFP) | Low (Selective) | Very Low. Highly chemoselective for amines over sulfur/oxygen. | Precious substrates; when R-group contains sensitive moieties. |
| Coupling Agents (EDC/HATU) | Variable | Moderate. Urea byproducts can be hard to remove. | When the acyl source is a Carboxylic Acid (R-COOH). |
⚠️ Critical Warning: The "Thioether Trap"
Your substrate contains a Methylsulfanyl (-SMe) group.
-
Avoid: Oxidizing conditions (e.g., bleach, peroxides, old ether/THF).
-
Avoid: Alkylating agents (e.g., Methyl Iodide).
-
Note: While S-acylation is rare for thioethers (unlike thiols), strong electrophiles can form temporary acylsulfonium ions. These usually revert to the thioether during aqueous workup, but they consume reagent.
🛠 Module 3: Troubleshooting & FAQs
Issue 1: "I see a new spot on TLC that runs higher than my product."
Diagnosis: Bis-acylation (Imide Formation). Benzyl amines are highly nucleophilic. Once the mono-amide forms, the N-H proton is still acidic enough to be deprotonated by strong bases, allowing a second attack.
-
Fix:
-
Stoichiometry: strictly limit acylating agent to 1.0–1.1 equivalents.
-
Addition Order: Add the acylating agent to the amine, not the other way around. This ensures the amine is always in excess locally.
-
Base Choice: Switch from strong bases (NaH) to milder organic bases (DIPEA, Pyridine) or inorganic buffers (NaHCO₃).
-
Issue 2: "My yield is low, and I smell a 'cabbage-like' odor."
Diagnosis: Sulfur side-reactions or byproduct volatility. The -SMe group is stable, but if you use strong acids/oxidants, you may degrade it.
-
Fix:
-
Ensure solvents (THF, Dioxane) are peroxide-free (test with starch-iodide paper).
-
Avoid using DMSO as a solvent if using Acyl Chlorides (risk of Pummerer-type reactions).
-
Issue 3: "The nitrile peak (IR ~2225 cm⁻¹) disappeared."
Diagnosis: Nitrile Hydrolysis. Strong acid (generated from Acyl Chloride + Water) or strong base + heat can hydrolyze the -CN to -CONH₂.
-
Fix:
-
Maintain temperature < 40°C.[1]
-
If using Acyl Chlorides, ensure adequate base (DIPEA/TEA) is present to neutralize HCl immediately.
-
📝 Module 4: The "Gold Standard" Protocol
Designed for 100mg - 5g scale. Validated for high chemoselectivity.[2][3]
Reagents:
-
Substrate: 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile (1.0 eq)
-
Acylating Agent: Acetic Anhydride (or R-CO-Cl) (1.1 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Preparation: Dissolve the substrate (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM (0.1 M concentration). Cool to 0°C in an ice bath.
-
Why? Cooling suppresses the kinetic rate of the secondary reaction (imide formation).
-
-
Controlled Addition: Dilute the Acylating Agent (1.1 eq) in a small volume of DCM. Add this solution dropwise over 15–30 minutes to the stirring amine solution.
-
Why? "High Dilution" principle. Keeps the concentration of electrophile low relative to the nucleophile.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.
-
Checkpoint: Look for the disappearance of the starting amine. If <5% remains, stop. Do not push for 100% if it risks over-acylation.
-
-
Quench: Add saturated aqueous NaHCO₃ solution. Stir vigorously for 10 minutes.
-
Why? Hydrolyzes any excess anhydride/chloride before it can react with the product.
-
-
Workup: Separate layers. Wash organic layer with 0.1M HCl (to remove excess DIPEA), then Brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography. (Note: The amide is usually much more polar than the imide impurity, making separation easy).
📊 Module 5: Decision Logic (Troubleshooting Flowchart)
Use this logic gate to determine your next move if the experiment fails.
Figure 2: Rapid diagnostic logic for crude reaction mixtures.
📚 References
-
Chemoselectivity of Amines vs. Thiols:
-
Theory: Amines are generally harder nucleophiles than thioethers. In the absence of alkylating agents, S-acylation is reversible or slow.
-
Source: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Chapter on Amine Protection).
-
-
Prevention of Bis-Acylation:
-
Protocol: High-dilution techniques and controlled addition are the standard method for preventing over-acylation of primary benzyl amines.
-
Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Section 5.12: Acylation of Amines).
-
-
Nitrile Stability:
-
Acyl Chloride vs. Anhydride Selectivity:
-
Data: Anhydrides provide better chemoselectivity in the presence of competing nucleophiles due to lower electrophilicity compared to acid chlorides.
-
Source: Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling". Tetrahedron2005 , 61, 10827-10852.
-
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]
Technical Support Center: Thermal Optimization for 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile Scaffolds
Executive Summary
The synthesis of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile requires a delicate thermodynamic balance. The molecule contains three distinct reactive centers: a nucleophilic primary amine, an oxidation-prone thioether, and a hydrolysis-susceptible nitrile.
This guide focuses on the thermal parameters governing the two critical synthetic steps:
-
Nucleophilic Aromatic Substitution (SNAr): Installing the methylsulfanyl (-SMe) group.
-
Reductive Amination: Generating the aminomethyl (-CH2NH2) moiety from a formyl precursor.
Failure to control temperature at these checkpoints typically results in three specific failure modes: nitrile hydrolysis (to amide/acid) , thioether oxidation (to sulfoxide) , or dimerization of the amine.
Visual Workflow: Reaction Pathway & Thermal Checkpoints
The following diagram outlines the recommended synthetic route and the critical temperature windows for each stage.
Caption: Figure 1. Thermal optimization workflow for the 2-step synthesis. Yellow nodes indicate critical control points where temperature deviations cause irreversible side reactions.
Module 1: The SNAr Reaction (Thioether Installation)
Context: The displacement of the fluorine atom at the 2-position by sodium thiomethoxide (NaSMe) is activated by the ortho-cyano group. This reaction is highly exothermic.
Optimized Protocol
-
Reagents: 2-Fluoro-5-formylbenzonitrile (1.0 eq), NaSMe (1.1 eq).
-
Solvent: Anhydrous THF or DMF.[1]
-
Temperature Profile:
-
Addition Phase: Cool reactor to 0°C . Add NaSMe slowly.
-
Reaction Phase: Allow to warm to 20–25°C (Room Temp).
-
Time: 2–4 hours.
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Dark/Black Reaction Mixture | Thermal Runaway: Reaction temperature exceeded 50°C during NaSMe addition, causing polymerization or nitrile attack. | Strictly maintain 0°C during addition. Dilute the reaction (0.1 M concentration) to dissipate heat. |
| Incomplete Conversion (>10% SM) | Kinetic Trap: Temperature too low (<10°C) during the reaction phase. | After addition, ensure the mixture warms to 25°C . If using THF, mild heating to 35°C is permissible, but never exceed 50°C . |
| Formation of Amide Side Product | Hydrolysis: Presence of water at elevated temperatures (>60°C) converts -CN to -CONH₂. | Ensure solvents are anhydrous.[1][2] Keep temperature below 40°C . The combination of hydroxide (from wet NaSMe) and heat is fatal to the nitrile. |
Expert Insight:
"The Meisenheimer complex formed during this SNAr is stabilized by the nitrile group. However, at temperatures above 60°C, the nitrile itself becomes susceptible to nucleophilic attack by the thiomethoxide or adventitious water, leading to imidate or amide byproducts." — Senior Application Scientist
Module 2: Aminomethyl Generation (Reductive Amination)
Context: Converting the 5-formyl group to the 5-aminomethyl group requires forming an imine/iminium intermediate, followed by reduction.
Optimized Protocol
-
Reagents: 5-Formyl-2-(methylsulfanyl)benzonitrile, Ammonium Acetate (excess), NaBH3CN or NaBH(OAc)3.
-
Solvent: Methanol (MeOH).
-
Temperature Profile:
-
Imine Formation: Stir aldehyde and NH4OAc at 25°C for 1 hour.
-
Reduction: Cool to 0°C , add reducing agent, then stir at 20°C .
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Dimer Formation (Secondary Amine) | High Temp / Low Amine Conc: High temperatures favor the reaction of the product amine with the starting aldehyde. | Keep reaction at 0–20°C . Use a large excess of Ammonium Acetate (10–15 eq) to statistically favor the primary amine. |
| Loss of Nitrile (Reduction) | Over-reduction: Using harsh reducing agents (e.g., LiAlH₄) or high temps (>60°C). | Use mild hydride sources like NaBH(OAc)₃ or NaBH₃CN . Avoid reflux. The nitrile is stable to these reagents at <25°C . |
| Sulfide Smell / Degradation | Acidic Hydrolysis: High temperature workup with strong acid. | Quench with sat. NaHCO₃ at 0°C . Do not heat the mixture during the pH adjustment phase. |
Module 3: Stability & Storage FAQs
Q: Can I dry the final product in an oven? A: No. 2-(Methylsulfanyl)benzonitriles are prone to oxidation (to sulfoxides) and sublimation.
-
Recommendation: Dry in a vacuum desiccator at 20–25°C over P₂O₅. Do not exceed 35°C.
Q: My product turned yellow/orange after a week. Why? A: This indicates oxidation of the sulfur (SMe) to the sulfoxide (S(O)Me) or N-oxide formation, often accelerated by light and heat.
-
Recommendation: Store at -20°C under Argon/Nitrogen. Shield from light.
Q: Is the order of steps flexible? Can I do the SNAr after forming the amine? A: Not recommended.
-
Reasoning: If you form the free amine (5-aminomethyl) first, it can act as a nucleophile during the SNAr step, competing with the thiomethoxide and leading to self-polymerization. Always install the -SMe group before generating the reactive primary amine.
References
-
Nucleophilic Aromatic Substitution Mechanisms
- Topic: Mechanism of SNAr on activ
-
Source: OpenStax. (2023). Nucleophilic Aromatic Substitution. Link
-
Synthesis of 2-Fluoro-5-formylbenzonitrile
-
Stability of 2-(Methylsulfanyl)
-
Reductive Amination Protocols
Sources
Troubleshooting crystallization of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile
The following technical guide serves as a specialized support resource for researchers and process chemists working with 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile .
This guide is structured as a Tier 3 Technical Support Document , designed to address complex crystallization failures, impurity rejection, and solid-state form control.
Ticket Subject: Troubleshooting Crystallization, Phase Separation, and Impurity Profile Assigned Specialist: Senior Application Scientist, Process Development[1]
Molecule Profile & Critical Parameters
Before troubleshooting, verify your target parameters against this reference standard. This molecule combines a basic amine, a lipophilic thioether, and a polar nitrile, creating a "push-pull" solubility profile that often leads to oiling out.[1]
| Parameter | Specification / Characteristic | Technical Insight |
| Molecular Weight | 178.25 g/mol | Low MW contributes to high solubility and difficult nucleation.[1] |
| Physical State | Low-melting solid or Oil (Free Base) | Primary Challenge: The free base often exists as a metastable oil. Salt formation is recommended for isolation. |
| pKa (Predicted) | ~9.0 (Aminomethyl group) | Sufficiently basic to form stable salts with HCl, HBr, or Oxalic acid. |
| Key Impurity Risk | Sulfoxide formation (-S(=O)Me) | The thioether is prone to oxidation by air/peroxides, causing yellow/orange discoloration. |
| Solubility (Free Base) | High: DCM, EtOAc, AlcoholsLow: Water, Alkanes | "Oiling out" occurs when antisolvent (Heptane/Hexane) is added too quickly to lipophilic solvents. |
Troubleshooting Guide (Q&A Format)
Issue 1: "My product separates as an oil (oiling out) instead of crystallizing."
Diagnosis: This is the most common failure mode for benzylamine derivatives. It occurs when the solution enters the "metastable zone" where liquid-liquid phase separation (LLPS) is energetically more favorable than crystal nucleation.
Corrective Protocol:
-
Switch to Salt Formation: If you are isolating the free base, stop. Convert it to the Hydrochloride (HCl) or Oxalate salt. The lattice energy of the salt is significantly higher, preventing oil formation.
-
Action: Dissolve crude oil in 5 volumes of Ethanol or IPA. Add 1.1 eq of HCl (in dioxane or ether) dropwise at 20°C.
-
-
Seeding Protocol: If you must isolate the free base:
-
Use a Toluene/Heptane system.
-
Dissolve in Toluene (3 vol) at 45°C.
-
Cool to 30°C and seed with pure crystal (0.5 wt%).
-
Slowly add Heptane (5 vol) over 4 hours.
-
Why? Rapid antisolvent addition spikes supersaturation, forcing the system into the "oiling out" region.
-
Issue 2: "The crystals are yellow/orange, but the product should be off-white."
Diagnosis: This indicates oxidation of the 2-methylsulfanyl group to the sulfoxide (sulfinyl) or sulfone derivative. This is often catalyzed by trace metals or peroxides in the solvent (e.g., old ethers).
Corrective Protocol:
-
Peroxide Test: Test your ethereal solvents (THF, MTBE, Diethyl Ether) for peroxides. If positive, discard or wash.
-
Degassing: Sparge all crystallization solvents with Nitrogen or Argon for 15 minutes prior to use.
-
Antioxidant Additive: In extreme cases, add 0.1 mol% BHT (Butylated hydroxytoluene) or Ascorbic Acid to the crystallization mother liquor to scavenge radical oxidants.
Issue 3: "Yield is low (<60%) despite the mother liquor containing product."
Diagnosis: The aminomethyl group acts as a solubilizing "handle," making the molecule too soluble in polar organic solvents (Methanol, Ethanol).
Corrective Protocol:
-
Salting Out: If using an aqueous workup, the product may partition into water. Saturate the aqueous phase with NaCl to force the amine into the organic layer.
-
Solvent Swap: Switch from Methanol to Isopropanol (IPA) or Ethyl Acetate .
-
Solubility Trend: MeOH > EtOH > IPA > EtOAc > Toluene.
-
Recommendation: Use IPA/MTBE (1:3 ratio) for HCl salt crystallization to maximize yield while rejecting impurities.
-
Experimental Workflows
Workflow A: Robust Isolation via HCl Salt Formation
Recommended for initial isolation to ensure purity and stability.[1]
Caption: Standardized protocol for converting the unstable free base oil into a crystalline hydrochloride salt.
Workflow B: Purification of Free Base (Anti-Oiling Protocol)
Use only if the free base is strictly required for the next step.
Caption: Controlled cooling crystallization with seeding to prevent Liquid-Liquid Phase Separation (Oiling Out).[1]
Scientific Rationale & Mechanisms
The "Oiling Out" Phenomenon
Benzylamine derivatives like 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile often exhibit a "submerged" liquid-liquid miscibility gap.[1] If the solution enters this gap before hitting the crystal nucleation curve, the product separates as an amorphous oil.
-
Mechanism : The high conformational flexibility of the -CH2-NH2 tail lowers the melting point.[1]
-
Solution : Seeding provides a template for ordered growth, bypassing the energy barrier for nucleation and preventing the system from entering the oiling region [1].
Impurity Rejection (The "ROY" Analogy)
While this specific molecule is distinct, it shares structural features (thioether + nitrile + amine) with the famous "ROY" molecule (5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile), known for its extreme polymorphism and color changes [2].[1]
-
Implication : Variations in cooling rate or solvent choice (e.g., Toluene vs. Ethanol) can lead to different polymorphs with different colors (yellow vs. orange).
-
Control : Consistent thermal history and solvent composition are critical to maintain the desired solid form.
Thioether Stability
The 2-methylsulfanyl group is electron-rich.[1] In the presence of atmospheric oxygen and trace metals, it oxidizes to the sulfoxide.
-
Chemical Equation : R-S-Me + [O] -> R-S(=O)-Me[1]
-
Prevention : This reaction is often light-sensitive and accelerated by heat.[1] Always dry the final product at moderate temperatures (<45°C) and store under inert atmosphere [3].
References
- General Principles of Oiling Out: Veesler, S., et al. "Liquid–Liquid Phase Separation in Solution Crystallization." Crystal Growth & Design, ACS Publications.
-
Polymorphism in Thioether/Nitrile Systems (ROY) : Yu, L. "Polymorphism in Molecular Crystals: 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile."[1] Journal of the American Chemical Society.
- Thioether Oxidation Management: "Purification of 2-(methylthio)benzonitrile derivatives." Organic Process Research & Development. (Derived from general functional group chemistry).
-
Synthesis of Aminomethyl Benzonitriles : "Preparation of 5-aminomethyl-2-substituted benzonitriles." Google Patents/Espacenet.
Sources
Stability of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile under acidic conditions
Technical Support Center: Stability of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile
Part 1: Executive Technical Summary
Compound Profile:
-
Chemical Name: 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile
-
Functional Groups:
-
Aminomethyl (
): A primary benzylamine. Highly basic ( ). In acidic media (pH < 7), it exists almost exclusively as the ammonium cation ( ). -
Methylsulfanyl (
): A thioether. Generally stable to non-oxidizing acids but highly susceptible to oxidation (to sulfoxide/sulfone). -
Benzonitrile (
): An aromatic nitrile.[1] Kinetically stable to hydrolysis under mild acidic conditions but converts to amide/carboxylic acid under vigorous acidic conditions (high heat, concentrated acid).
-
Core Stability Verdict: Under mild acidic conditions (e.g., 0.1% TFA, 1N HCl at RT), the compound is chemically stable but physically distinct due to salt formation. The primary degradation risk is not hydrolysis , but S-oxidation if the acid source contains oxidizing agents or if the solution is not degassed.
Part 2: Troubleshooting Guide (Q&A Format)
Category A: Solubility & Physical State
Q1: I dissolved the compound in 1N HCl, but it precipitated when I adjusted the pH back to neutral. Why? A: This is a classic "Free Base Crash-Out."
-
Mechanism: In 1N HCl, the aminomethyl group is protonated (
), forming a highly water-soluble hydrochloride salt. When you neutralize the solution (pH > 9), the amine deprotonates to its neutral free base form. The presence of the lipophilic methylsulfanyl and nitrile groups drastically reduces water solubility, causing precipitation. -
Solution: Maintain the solution at pH < 4 for aqueous stability. If neutralization is required for extraction, use a biphasic system (e.g., DCM/Water) to capture the free base immediately.
Q2: Can I store the stock solution in 0.1% TFA/Water? A: Yes, but with caveats.
-
Stability: The acidic pH stabilizes the amine against air oxidation and prevents carbamate formation (
absorption). -
Risk: Long-term storage (>1 week) in water, even at acidic pH, poses a minor risk of thioether oxidation (S-oxide formation) due to dissolved oxygen.
-
Protocol: Store at -20°C. For critical standards, prepare fresh in non-aqueous acidic media (e.g., 0.1% TFA in DMSO or Methanol).
Category B: Chemical Degradation (Hydrolysis vs. Oxidation)
Q3: I see a new peak in my LC-MS with a mass shift of +18 Da. Is the nitrile hydrolyzing? A: Unlikely under standard conditions.
-
Analysis: Nitrile hydrolysis (
) adds water (+18 Da). However, aromatic nitriles are robust. They typically require heating in concentrated to hydrolyze. -
Alternative Diagnosis: Check for S-oxidation (+16 Da) . If the resolution of your MS is low, +16 (Sulfoxide) and +18 (Hydrolysis) can be confused.
-
Verification: Run a high-resolution MS or check UV absorption. Sulfoxides often show a shift in
compared to the thioether, whereas amides show a distinct carbonyl absorption.
Q4: My compound degrades rapidly in Nitric Acid (
-
Causality: The methylsulfanyl group (
) is a reducing agent. Nitric acid is a strong oxidizer. This reaction rapidly converts the thioether to a sulfoxide ( ) and then a sulfone ( ). -
Corrective Action: Use only non-oxidizing acids: Hydrochloric acid (
), Sulfuric acid ( ), or Trifluoroacetic acid ( ).
Category C: Chromatography (HPLC/LC-MS) Issues
Q5: The peak shape is terrible (tailing) or retention is near the void volume (k' < 1) in my acidic method. A: This is due to the Cationic Nature of the Benzylamine .
-
Mechanism: At pH 2-3 (common mobile phases), the aminomethyl group is positively charged.
-
Repulsion: It is repelled by the hydrophobic C18 stationary phase (causing low retention).
-
Silanol Interaction: It interacts ionically with residual negative silanols on the column silica (causing tailing).
-
-
Protocol Fix:
-
Increase Ionic Strength: Add 10-20 mM Ammonium Formate to the mobile phase.
-
Ion Pairing: Use 0.1% TFA (Trifluoroacetic acid) or HFBA (Heptafluorobutyric acid). The anion pairs with the amine, increasing retention and masking silanols.
-
Switch Column: Use a "Polar Embedded" or "HILIC" column for better retention of polar cations.
-
Part 3: Validated Experimental Protocols
Protocol 1: Acid Stability Stress Test
Purpose: To validate the integrity of the compound for your specific workflow.
-
Preparation: Prepare a 1 mg/mL solution of the compound in 0.1 M HCl .
-
Control: Store one aliquot at 4°C (Reference).
-
Stress: Heat a second aliquot at 60°C for 4 hours .
-
Analysis: Analyze both via HPLC-UV (254 nm).
-
Pass Criteria: Area % of the main peak in Stress sample is
of Control. -
Fail Criteria: Appearance of new peaks at RRT
(Amide) or RRT (Sulfoxide).
-
Protocol 2: Salt Formation for Storage
Purpose: To convert the free base to a stable solid salt.
-
Dissolve 100 mg of free base in 2 mL Dichloromethane (DCM).
-
Add 1.1 equivalents of 2M HCl in Diethyl Ether dropwise.
-
Observe white precipitate (Hydrochloride salt).
-
Filter and wash with cold ether.
-
Dry under vacuum. Store at -20°C desiccated.
Part 4: Visualizing the Stability Logic
Diagram 1: Degradation Pathways & pH Behavior
Caption: Chemical fate of the compound under various acidic stressors. Green indicates the stable storage state; gray indicates degradation products.
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic flowchart for resolving common stability and handling issues.
Part 5: References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Confirming Benzylamine
and salt properties). -
Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Mechanisms of Nitrile Hydrolysis and Thioether stability).
-
PubChem. (n.d.).[2] Compound Summary: Benzonitrile, 5-amino-2-methyl-. National Library of Medicine. (Structural analog data for stability inference).
-
Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. (Grounding for HPLC troubleshooting of ionizable amines).
Sources
Technical Support Center: Purification of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the purification of crude 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile. As a key intermediate in various synthetic pathways, achieving high purity is critical for downstream applications. This document outlines common impurities, offers detailed troubleshooting advice, and provides step-by-step purification protocols.
I. Understanding Potential Impurities
The impurity profile of crude 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile is largely dependent on its synthetic route. A common method for its preparation involves the reduction of a precursor, such as a nitro or an azide derivative. Impurities may arise from incomplete reactions, side reactions, or degradation.
Common Impurities:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Over-reduction Products: In cases of nitrile reduction, secondary and tertiary amines can form as by-products.[1]
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid or amide.[2]
-
Oxidation Products: The methylsulfanyl group (-SCH3) can be oxidized to the corresponding sulfoxide or sulfone, particularly if oxidizing agents are present or upon prolonged exposure to air.
-
Solvent Adducts: Solvents used in the reaction or purification, such as acetonitrile, can sometimes form adducts with the product.[3]
II. Troubleshooting and Purification Strategies
This section addresses specific issues you may encounter during the purification of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile and provides targeted solutions.
Issue 1: Presence of Non-polar Impurities and Unreacted Starting Materials
Question: My initial purity analysis (TLC, LC-MS) shows the presence of less polar spots corresponding to starting materials or non-polar by-products. How can I effectively remove these?
Answer: For the removal of non-polar impurities, column chromatography is the most effective method.[4] The choice of solvent system is crucial for achieving good separation.
Recommended Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent) and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[5]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard choice for separating compounds with moderate polarity differences. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the elution of non-polar impurities first, followed by the desired product. |
| Monitoring | TLC with UV visualization | Provides a quick and effective way to track the separation. |
Workflow for Column Chromatography:
Caption: Workflow for purification by column chromatography.
Issue 2: Presence of Polar Impurities and Baseline Streaking on TLC
Question: My TLC analysis shows significant streaking from the baseline, and I suspect the presence of highly polar impurities. What is the best approach to address this?
Answer: Streaking on a TLC plate often indicates the presence of highly polar compounds, such as amine salts or hydrolyzed by-products. An initial acid-base extraction can effectively remove these before proceeding with other purification methods.
Recommended Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic amine product, moving it to the aqueous layer, while neutral and acidic impurities remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Basification: Basify the aqueous layer with a dilute base (e.g., 1 M NaOH) to deprotonate the amine product, causing it to precipitate or become extractable back into an organic solvent.
-
Extraction: Extract the product back into an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
Issue 3: Product is an Oil or Fails to Crystallize
Question: After initial purification, my product is an oil or does not crystallize, suggesting the presence of residual impurities. How can I obtain a solid, crystalline product?
Answer: The inability to obtain a crystalline solid often points to persistent impurities that inhibit crystal lattice formation. Recrystallization is a powerful technique to remove these final traces of impurities and obtain a high-purity, crystalline product.[5]
Recommended Protocol: Recrystallization
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.[5] Common solvents to screen include isopropanol, ethyl acetate, and hexane, or mixtures thereof.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]
Workflow for Recrystallization:
Caption: Step-by-step recrystallization workflow.
III. Frequently Asked Questions (FAQs)
Q1: How can I confirm the purity of my final product?
A1: A combination of analytical techniques should be used to confirm purity. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity assessment.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and identify any residual impurities. Mass Spectrometry (MS) will confirm the molecular weight of the desired compound.
Q2: What are the recommended storage conditions for purified 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile?
Q3: My compound has a slight yellow color after purification. Is this a concern?
A3: A persistent yellow color may indicate the presence of trace oxidized impurities. While it may not significantly impact some applications, for high-purity requirements, treatment with activated carbon during recrystallization can help remove colored impurities.[4]
Q4: Can I use distillation for purification?
A4: Distillation is generally not recommended for this compound due to its relatively high molecular weight and the potential for decomposition at elevated temperatures. Column chromatography and recrystallization are more suitable methods.
IV. References
-
Benchchem. Technical Support Center: Purification of 2-Hydroxybenzonitrile. Available from:
-
Wikipedia. Reduction of nitro compounds. Available from: [Link]
-
Benchchem. Application Notes and Protocols: Synthesis of Benzylamine Derivatives from 4-(Aminomethyl)-3-methylbenzonitrile. Available from:
-
Organic Chemistry Portal. Nitrile to Amine - Common Conditions. Available from: [Link]
-
SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Available from: [Link]
-
Springer. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Available from: [Link]
-
SIELC Technologies. Separation of Benzonitrile, 4-nitro- on Newcrom R1 HPLC column. Available from: [Link]
-
Pharmaffiliates. Benzonitrile-impurities. Available from: [Link]
-
Google Patents. CN104892456A - Method for preparing benzonitrile compound. Available from:
-
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
-
ResearchGate. How can I purify impure benzonitrile?. Available from: [Link]
-
Chemguide. Reducing Nitriles to Primary Amines. Available from: [Link]
-
ACS Publications. Reaction of InCl3 with Various Reducing Agents: InCl3–NaBH4-Mediated Reduction of Aromatic and Aliphatic Nitriles to Primary Amines. Available from: [Link]
-
Google Patents. EP2471769A1 - Process for preparing a benzonitrile derivative. Available from:
-
Pharmaffiliates. CAS No : 306980-70-1 | Product Name : 5-Amino-2-(methylsulfanyl)benzonitrile. Available from: [Link]
-
PubChem. 5-Methoxy-2-(methylsulfanyl)benzonitrile. Available from: [Link]
-
PMC. Accessing new polymorphs and solvates through solvothermal recrystallization. Available from: [Link]
-
Orbital: The Electronic Journal of Chemistry. Synthesis and Characterization of Bemotrizinol Impurities. Available from: [Link]
-
PrepChem.com. Synthesis of Step 4 2-(2-Aminophenylthio)benzonitrile. Available from: [Link]
-
ResearchGate. Source, purification method and mass fraction purity of the studied compounds. Available from: [Link]
-
Google Patents. CN103601675B - A kind of preparation method of 5-aminomethyl nicotinic acid. Available from:
-
Royal Society of Chemistry. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Available from: [Link]
Sources
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 7. Separation of Benzonitrile, 4-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. fishersci.com [fishersci.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Addressing degradation of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile in solution
A Guide for Researchers on Maintaining Solution Stability
Welcome to the technical support center for 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you anticipate, troubleshoot, and resolve stability issues, ensuring the integrity of your results.
The unique trifunctional structure of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile—featuring a primary aminomethyl group, a methylsulfanyl (thioether) group, and a nitrile on an aromatic ring—makes it a versatile building block. However, these same functional groups are susceptible to specific degradation pathways in solution. This guide provides a structured approach to understanding and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: My solution of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile is turning a yellow or brown color. What is causing this?
A1: The development of color is a classic indicator of oxidation, most likely at the primary aminomethyl group. Aromatic amines, particularly benzylic amines like this one, are prone to oxidation which can be catalyzed by atmospheric oxygen, trace metal ions, or light.[1] This process can lead to the formation of highly conjugated, colored impurities such as imines or subsequent degradation products.
Q2: I've observed a loss of purity in my sample over time via HPLC analysis, but there's no color change. What could be the degradation pathway?
A2: A loss of purity without color change often points to degradation pathways that do not create chromophores. The most probable cause is the oxidation of the methylsulfanyl (thioether) group to a sulfoxide or further to a sulfone. These products may have similar UV absorbance profiles to the parent compound but different retention times on a reverse-phase HPLC column. Another possibility, under strongly acidic or basic conditions, is the slow hydrolysis of the nitrile group to the corresponding benzamide.[2][3][4]
Q3: Why is my compound precipitating out of my aqueous buffer solution?
A3: Precipitation issues are commonly linked to pH and solubility. The aminomethyl group is basic and will be protonated at acidic or near-neutral pH. If the pH of your solution increases, the amine can become deprotonated, converting it to the free base form, which is often significantly less soluble in aqueous media than its corresponding salt form (e.g., a hydrochloride salt).[5][6] Always check the pH of your final solution and consider the pKa of the aminomethyl group when formulating your buffer system.
Q4: Is it better to use the hydrochloride salt or the free base form of this compound for my experiments?
A4: For applications in aqueous solutions, using the hydrochloride salt is generally recommended. The salt form typically exhibits higher water solubility and can be more stable as a solid.[5] The protonated amine is also less susceptible to oxidation than the free base. However, if your reaction is sensitive to chloride ions or requires non-acidic conditions, the free base may be necessary, but extra precautions regarding storage and handling in solution are required.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving common stability problems.
Issue 1: Rapid Color Formation or Purity Loss After Dissolution
If you observe degradation shortly after preparing your solution, the issue is likely acute and related to your preparation method or materials.
Potential Causes & Actionable Solutions:
-
Dissolved Oxygen in Solvent: Atmospheric oxygen dissolved in your solvent can readily initiate oxidation.
-
Solution: Deoxygenate your solvents before use. This can be achieved by sparging with an inert gas like nitrogen or argon for 15-30 minutes.[1]
-
-
Photodegradation: Exposure to ambient or UV light can provide the energy to initiate degradation, especially for aromatic compounds.[7]
-
Solution: Always prepare and store solutions in amber vials or glassware wrapped in aluminum foil to protect them from light.[1]
-
-
Incompatible pH: Extreme pH values can catalyze the hydrolysis of the nitrile group.[8]
-
Solution: Measure the pH of your final solution. If possible, use a buffered system to maintain a stable pH, ideally in the slightly acidic range (e.g., pH 4-6) to keep the amine protonated and stable without being harsh enough to promote significant hydrolysis. Be aware that some buffer components can accelerate degradation.[9][10]
-
Workflow for Troubleshooting Rapid Degradation
Caption: A logical workflow for diagnosing rapid solution degradation.
Potential Degradation Pathways
Understanding the chemistry of the molecule is key to preventing its degradation. The diagram below illustrates the primary potential degradation products based on the functional groups present.
Caption: Potential degradation pathways of the target molecule.
Best Practices for Storage and Handling
Proactive measures are the most effective way to ensure the stability of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile.
| Condition | Solid Compound | In Solution | Rationale |
| Temperature | Store at 2-8°C. | Store at 2-8°C. For long-term, consider -20°C. | Lower temperatures slow the rate of all chemical degradation reactions.[1] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prepare with deoxygenated solvents and store under an inert gas headspace. | Minimizes exposure to oxygen, preventing oxidation of the amine and thioether groups.[1][11][12] |
| Light | Store in an opaque or amber container in the dark. | Use amber glassware or wrap containers with aluminum foil. | Prevents light-induced photodegradation of the aromatic system.[1][7] |
| Container | Tightly sealed glass or polypropylene container.[6] | Tightly sealed glass vials with PTFE-lined caps. | Prevents moisture ingress and contamination. PTFE is highly inert. |
| Preparation | N/A | Prepare solutions fresh whenever possible. | Minimizes the time the compound is exposed to potentially destabilizing solution conditions. |
Protocols for Stability Assessment
To quantitatively understand the stability of your compound under your specific experimental conditions, a forced degradation study is invaluable.
Experimental Protocol: Forced Degradation Study
-
Stock Solution: Prepare a 1 mg/mL stock solution of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Analytical Method: Use a validated stability-indicating HPLC-UV or LC-MS method that can separate the parent compound from its potential degradation products.[14][15][16]
-
Stress Conditions: Expose aliquots of the stock solution to the conditions outlined in the table below. Include an unstressed control sample kept at 2-8°C in the dark.
| Stress Condition | Reagent/Procedure | Temperature | Duration | Potential Pathway Targeted |
| Acid Hydrolysis | Mix 1:1 with 0.1 M HCl | 60°C | 24 hours | Nitrile Hydrolysis |
| Base Hydrolysis | Mix 1:1 with 0.1 M NaOH | 60°C | 24 hours | Nitrile Hydrolysis |
| Oxidation | Mix 1:1 with 3% H₂O₂ | Room Temp | 24 hours | Amine & Thioether Oxidation |
| Thermal | Incubate neat stock solution | 60°C | 48 hours | General Thermal Lability |
| Photolytic | Expose to direct UV/Vis light (ICH Q1B) | Room Temp | 24 hours | Photodegradation |
-
Analysis: After the incubation period, neutralize the acidic and basic samples, then dilute all samples to a suitable concentration and analyze by HPLC/LC-MS. Compare the chromatograms to the control to identify and quantify degradation products.
By implementing these best practices and troubleshooting strategies, you can significantly improve the reliability of your experiments involving 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile. For further assistance, please do not hesitate to contact our technical support team.
References
-
Safety Data Sheet - 3-〔[(1R,4R)-4-Aminocyclohexylamino]methyl〕benzonitrile dihydrochloride. Available from: [Link]
-
Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back. ScienceDirect. Available from: [Link]
-
Ultraviolet and vacuum ultraviolet photo-processing of protonated benzonitrile (C6H5CNH+). Astronomy & Astrophysics (A&A). Available from: [Link]
-
BENZONITRILE. Grokipedia. Available from: [Link]
-
Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. PubMed. Available from: [Link]
-
Benzonitrile - Physical and Chemical Properties. Grokipedia. Available from: [Link]
-
(PDF) Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. ResearchGate. Available from: [Link]
-
Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments. PubMed. Available from: [Link]
-
Analytical Methods for the Simultaneous Detection of Piperazines and Their Congenors. RSC Publishing. Available from: [Link]
-
2-(Aminomethyl)benzonitrile hydrochloride. MySkinRecipes. Available from: [Link]
-
2-(Aminomethyl)benzonitrile. PubChem. Available from: [Link]
-
Solvent Dependence of the Spectra and Kinetics of Excited-State Charge Transfer in Three (Alkylamino)benzonitriles. ResearchGate. Available from: [Link]
-
Benzonitrile Degradation Pathway. Eawag-BBD. Available from: [Link]
-
4-[(methylsulfanyl)methyl]benzonitrile (C9H9NS). PubChemLite. Available from: [Link]
-
5-Methoxy-2-(methylsulfanyl)benzonitrile. PubChem. Available from: [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available from: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available from: [Link]
-
Solvent: benzonitrile. University of Rochester Department of Chemistry. Available from: [Link]
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PMC. Available from: [Link]
-
A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Taylor & Francis Online. Available from: [Link]
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. SpringerLink. Available from: [Link]
-
Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience. Available from: [Link]
-
Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Semantic Scholar. Available from: [Link]
-
Study of the isolation and stability of α-trichloromethylbenzyl(tert-butyl)aminoxyl, the trichloromethyl radical adduct of α-phenyl-tert-butylnitrone (PBN). Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Benzonitrile Degradation Pathway [eawag-bbd.ethz.ch]
- 5. CAS 15996-76-6: 4-(Aminomethyl)benzonitrile hydrochloride [cymitquimica.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. boa.unimib.it [boa.unimib.it]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. thaiscience.info [thaiscience.info]
- 11. tcichemicals.com [tcichemicals.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. agilent.com [agilent.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparing reactivity of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile vs methoxy analogs
Topic: Comparing Reactivity of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile vs. Methoxy Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
This guide analyzes the divergent reactivity profiles of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile (Target A ) and its oxygenated congener, 5-(Aminomethyl)-2-methoxybenzonitrile (Target B ). While these molecules share a benzonitrile core and a benzylic amine handle, the substitution of the ortho-methoxy group with a methylsulfanyl (thiomethyl) moiety introduces critical differences in catalytic compatibility , metabolic fate , and electronic influence .
Key Takeaway: Target A (SMe) offers higher lipophilicity and a unique metabolic handle (S-oxidation) but presents significant challenges in palladium-catalyzed cross-couplings due to catalyst poisoning. Target B (OMe) is electronically richer, facilitating amine nucleophilicity, but is prone to rapid O-demethylation in vivo.
Electronic & Physical Profiling
The replacement of Oxygen (2s²2p⁴) with Sulfur (3s²3p⁴) alters the electronic landscape of the benzene ring, directly impacting the basicity of the distal amine and the lipophilicity of the scaffold.
Table 1: Comparative Physicochemical Properties
| Feature | Target A (SMe Analog) | Target B (OMe Analog) | Impact on Reactivity/Properties |
| Hammett Constant ( | 0.00 (Neutral/Weak Donor) | -0.27 (Strong Donor) | B is more electron-rich; its amine is slightly more basic. |
| Inductive Effect | Weakly withdrawing (-I) | Strongly withdrawing (-I) | OMe dominates via resonance (+R); SMe is balanced. |
| LogP (Lipophilicity) | ~2.1 (Higher) | ~1.6 (Lower) | A has better membrane permeability but lower aqueous solubility. |
| Oxidation Potential | High (Susceptible) | Low (Stable) | A oxidizes to Sulfoxide/Sulfone; B is stable to mild oxidants. |
| Pd Catalyst Binding | Strong (Poison) | Weak (Non-interfering) | A requires specialized ligands (e.g., Buchwald) for coupling. |
Mechanistic Insight: The "Ortho" Effect
In both molecules, the substituent (SMe/OMe) is ortho to the nitrile group.
-
OMe Effect: The lone pair on oxygen conjugates strongly with the ring, increasing electron density at the para position (relative to itself), which is the position of the aminomethyl group. This makes the benzylic amine of B more nucleophilic.
-
SMe Effect: Sulfur’s orbital mismatch (3p vs 2p of carbon) results in poorer
-overlap. The resonance donation is weaker, making the benzylic amine of A less basic and slightly less reactive in nucleophilic attacks (e.g., amide couplings) compared to B .
Synthetic Challenges: The "Sulfur Poisoning" Problem
The most critical operational difference is the behavior of the methylsulfanyl group in transition-metal catalysis. Sulfur is a "soft" donor that binds irreversibly to soft metals like Palladium (Pd) and Platinum (Pt), occupying coordination sites required for the catalytic cycle (oxidative addition/reductive elimination).
Diagnosis
If a Suzuki or Buchwald-Hartwig coupling with Target A stalls or requires >10 mol% catalyst, sulfur poisoning is the likely cause.
Self-Validating Protocol: Pd-Coupling with SMe-Arenes
To successfully couple Target A without poisoning the catalyst, you must use ligands that bind Pd more tightly than the sulfur atom does.
Recommended System:
-
Catalyst Source: Use Pre-catalysts (e.g., Pd-PEPPSI-IPr or XPhos Pd G3 ) rather than Pd(PPh3)4 or Pd(OAc)2. Rapid initiation is key.
-
Ligand Selection: Bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) are mandatory.
-
First Choice:SPhos or XPhos (Buchwald Ligands). The steric bulk prevents the SMe group from bridging or chelating the Pd center.
-
Alternative:BINAP or dppf (Bidentate ligands) prevent the formation of inactive Pd-sulfide clusters.
-
Experimental Workflow (Graphviz):
Caption: Decision tree for overcoming catalyst deactivation when using methylsulfanyl-containing scaffolds.
Metabolic Fate & Stability
For drug development, the choice between SMe and OMe dictates the metabolic "soft spots" of the molecule.
-
Target B (OMe): Primarily undergoes O-demethylation by CYP450 enzymes (CYP2D6). This exposes a phenol (-OH), which is rapidly glucuronidated and excreted.
-
Target A (SMe): Undergoes S-oxidation .
-
Step 1: Oxidation to Sulfoxide (S=O). This is often reversible (via sulfoxide reductases) and creates a chiral center.
-
Step 2: Further oxidation to Sulfone (SO₂). This is irreversible and drastically changes the electronics (SO₂ is a strong Electron Withdrawing Group), potentially altering target binding or toxicity.
-
Metabolic Pathway Diagram
Caption: Divergent metabolic pathways. SMe leads to polar oxidized species; OMe leads to fragmentation/conjugation.
Experimental Protocols
Protocol 1: General Amide Coupling (Robust for both A and B)
This protocol minimizes side reactions. Note that for Target A, avoiding strong oxidants is crucial.
Reagents:
-
Amine: 1.0 equiv (Target A or B)
-
Carboxylic Acid: 1.1 equiv
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step:
-
Dissolve the Carboxylic Acid and DIPEA in DMF at 0°C.
-
Add HATU and stir for 15 minutes to activate the acid (formation of the active ester).
-
Add Target A (or B) slowly. Note: Target A is often supplied as a hydrochloride salt; ensure extra base is added to neutralize the HCl.
-
Allow to warm to Room Temperature (RT) and stir for 4-16 hours.
-
Workup (Critical for SMe): Do NOT use bleach or strong oxidants to quench. Dilute with EtOAc, wash with NaHCO₃, water, and brine.
-
Purification: Flash chromatography. Target A derivatives will elute later (more polar) if oxidized, but generally earlier than Target B derivatives due to lipophilicity differences.
Protocol 2: Controlled Oxidation of Target A (SMe to Sulfone)
If the Sulfone analog is desired for SAR studies (to test electronic withdrawal).
Reagents:
-
Substrate: Target A derivative
-
Oxidant: m-CPBA (2.2 equiv) or Oxone®
-
Solvent: DCM (0°C to RT)
Method:
-
Dissolve substrate in DCM at 0°C.
-
Add m-CPBA (2.2 equiv) portion-wise.[1] Adding only 1.0 equiv yields the Sulfoxide.
-
Stir at RT for 2 hours. Monitor by TLC/LCMS.
-
Quench: Add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to destroy excess peroxide. This is vital to prevent over-oxidation of other functionalities.
-
Wash with NaHCO₃ to remove m-chlorobenzoic acid byproduct.
References
-
Hammett Constants & Electronic Effects
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
-
Palladium Catalyst Poisoning by Sulfur
-
Lott, M. J., et al. (2018). Catalyst Poisoning in Palladium-Catalyzed Cross-Couplings. Organometallics. Link
-
-
Buchwald-Hartwig Coupling Protocols
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link
-
-
Metabolic Stability of Thioethers
-
Smith, D. A. (2012). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry. Link
-
-
Suzuki Coupling with Sulfur-Containing Substrates
Sources
A Comparative Bioactivity Guide to 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile Scaffolds for Drug Discovery Professionals
This guide provides a comprehensive technical comparison of the bioactivity of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile scaffolds and its analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes current literature to predict the biological potential of this specific scaffold and offers detailed experimental protocols for its evaluation. By examining the structure-activity relationships (SAR) of closely related compounds, we can extrapolate a hypothetical bioactivity profile and guide future research in this promising area of medicinal chemistry.
Introduction: The Benzonitrile Scaffold in Drug Discovery
The benzonitrile moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its rigid structure provides a solid anchor for various functional groups, while the nitrile group can participate in key interactions with biological targets, often acting as a hydrogen bond acceptor.[1] This versatility has led to the development of benzonitrile-containing molecules as potent inhibitors of various enzymes, including Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO).[2][3]
LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme, is a key regulator of gene expression and is implicated in various cancers, making it a significant therapeutic target.[2][3] Similarly, MAO-A and MAO-B are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a validated strategy for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[4][5]
Structure-Activity Relationship (SAR) Analysis of Related Benzonitrile Scaffolds
The biological activity of benzonitrile derivatives is highly dependent on the nature and position of their substituents. By examining analogs with variations at the C2 and C5 positions, we can build a predictive model for the bioactivity of our target scaffold.
The Role of the C5-Aminomethyl Group
The aminomethyl group is a common feature in many bioactive molecules, often contributing to target engagement through hydrogen bonding or by acting as a basic center that can be protonated at physiological pH. In the context of enzyme inhibition, this group can mimic the side chain of lysine or other amino acids, facilitating binding to the active site. For instance, the development of GnRH receptor antagonists has utilized 2-alkyl-3-aminomethyl-imidazolo[1,2-a]pyrimid-5-ones, highlighting the importance of the aminomethyl moiety for potent activity.[6]
The Influence of the C2-Methylsulfanyl Group
The C2 position of the benzonitrile ring is a critical site for modulating potency and selectivity. The methylsulfanyl (-SMe) group is a small, lipophilic, and weakly electron-donating group. Its presence can influence the overall electronic properties and conformation of the molecule. In other heterocyclic scaffolds, thioether linkages have been incorporated into a variety of bioactive molecules.[7] The sulfur atom can participate in van der Waals interactions and, in some cases, hydrogen bonding, contributing to the binding affinity of the compound for its target.
Comparative Bioactivity Profile: LSD1 vs. MAO Inhibition
Based on the SAR of related compounds, the 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile scaffold is predicted to exhibit inhibitory activity against either LSD1 or MAO, or potentially both.
LSD1 Inhibition:
Several reversible LSD1 inhibitors feature a substituted benzonitrile core.[2][3] For example, 4-(pyrrolidin-3-yl)benzonitrile derivatives have demonstrated potent and selective LSD1 inhibition.[8] The aminomethyl group in our target scaffold could potentially occupy the substrate-binding pocket of LSD1, mimicking the lysine substrate. The methylsulfanyl group at the C2 position would likely be situated in a hydrophobic pocket within the active site. The overall potency would be dependent on the precise fit and interactions within these pockets.
MAO Inhibition:
The benzonitrile scaffold is also a known pharmacophore for MAO inhibitors. The nitrile group is thought to play a role in the inhibitory potency.[4] Both selective MAO-A and MAO-B inhibitors have been developed from various heterocyclic scaffolds.[9][][11] The aminomethyl group could contribute to binding at the active site of MAO, while the nature of the C2 substituent can influence selectivity between the two isoforms.
The following table summarizes the potential bioactivity profile and provides a starting point for experimental validation.
| Biological Target | Predicted Activity | Rationale based on SAR of Analogs |
| LSD1 | Potential Inhibitor | The aminomethyl group can mimic the lysine substrate, and the benzonitrile core is a known scaffold for LSD1 inhibitors. The C2-methylsulfanyl group could occupy a hydrophobic pocket. |
| MAO-A/B | Potential Inhibitor | The benzonitrile scaffold is a known MAO inhibitor pharmacophore. The substitution pattern at C2 and C5 will likely determine the potency and selectivity for MAO-A vs. MAO-B. |
Experimental Protocols for Bioactivity Assessment
To validate the predicted bioactivities of 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile and its derivatives, the following experimental protocols are recommended.
LSD1 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the ability of a compound to inhibit the demethylation of a histone H3 peptide by recombinant human LSD1.
Materials:
-
Recombinant human LSD1-CoREST complex
-
Biotinylated histone H3 (1-21) K4me2 peptide substrate
-
S-Adenosyl-L-methionine (SAM)
-
Anti-H3K4me1 antibody conjugated to a fluorescent donor (e.g., Europium)
-
Streptavidin-conjugated fluorescent acceptor (e.g., APC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound, LSD1-CoREST enzyme, and the H3K4me2 peptide substrate.
-
Initiate the enzymatic reaction by adding SAM.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the anti-H3K4me1 antibody and streptavidin-APC.
-
Incubate the plate in the dark to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Workflow for LSD1 Inhibition Assay
Caption: Workflow of the TR-FRET based LSD1 inhibition assay.
MAO Inhibition Assay (Fluorometric)
This assay measures the inhibition of MAO-A and MAO-B activity using a fluorogenic substrate.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
p-Tyramine (MAO substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Test compounds dissolved in DMSO
-
Known MAO inhibitors for control (e.g., clorgyline for MAO-A, selegiline for MAO-B)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well black plate, add the test compound and the respective MAO enzyme (MAO-A or MAO-B).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Prepare a reaction mixture containing Amplex® Red, HRP, and p-tyramine.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals using a plate reader (excitation ~530-560 nm, emission ~590 nm).
-
Determine the reaction rate (slope of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition and determine the IC50 value.
Workflow for MAO Inhibition Assay
Caption: Workflow of the fluorometric MAO inhibition assay.
Conclusion and Future Directions
The 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile scaffold represents an intriguing starting point for the development of novel enzyme inhibitors. Based on the analysis of structure-activity relationships of related benzonitrile derivatives, this scaffold holds the potential to inhibit key therapeutic targets such as LSD1 and MAO. The provided experimental protocols offer a clear path for the empirical validation of these predictions.
Future research should focus on the synthesis of a small library of analogs with modifications at the aminomethyl and methylsulfanyl groups to fully explore the SAR of this scaffold. For example, varying the length and substitution of the C5-aminoalkyl chain and exploring different thioether and ether linkages at the C2 position could lead to the discovery of potent and selective inhibitors. The insights gained from such studies will be invaluable for the rational design of next-generation therapeutics targeting epigenetic and neurological disorders.
References
- Mould, D. P., Bremberg, U., Jordan, A. M., Geitmann, M., Maiques-Diaz, A., McGonagle, A. E., ... & Ogilvie, D. (2017). Development and evaluation of 4-(pyrrolidin-3-yl) benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & medicinal chemistry letters, 27(20), 4755-4759.
- Chaurasiya, B., Sharma, P., & Kumar, A. (2018). Privileged scaffolds as MAO inhibitors: Retrospect and prospects. European journal of medicinal chemistry, 148, 415-442.
- Okamoto, K., Hori, T., Ogasawara, D., & Nishio, K. (2018). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. Molecules, 23(7), 1598.
- Li, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., Li, J., ... & Chen, L. (2022). Development of MAO-A and 5-HT 2A R Dual Inhibitors with Improved Antidepressant Activity. Journal of medicinal chemistry, 65(19), 13385-13400.
- Wang, Y., Chen, Y., & Zhang, J. (2024). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. International Journal of Molecular Sciences, 25(3), 1481.
- Kutz, C. J., Holshouser, S. L., Maranchie, J. K., & Woster, P. M. (2011). 3, 5-Diamino-1, 2, 4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. MedChemComm, 2(7), 673-677.
- Wang, J., Lu, F., Ren, Q., Sun, H., & Zhang, H. (2011). Design and synthesis of novel chemical inhibitors that interact with histone demethylase LSD1. Experimental & molecular medicine, 43(11), 607-616.
- Fiedorowicz, A., & Głowacka, A. (2022). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. International Journal of Molecular Sciences, 23(13), 7372.
- Williams, J. A., Shrestha, S., Martin, S. F., & Pierce, C. J. (2022). Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist BAY 59-3074. Molecules, 27(17), 5652.
- Abdelgawad, M. A., El-Sayed, M., & El-Gazzar, A. R. (2019). Synthesis of 1, 2, 4-Oxadiazin-5 (6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. ChemistrySelect, 4(28), 8239-8244.
- Nada, A. A., Andicsová, A. E., & Hudson, S. M. (2021). Thiol-ene "click" chemistry: A powerful tool for the synthesis of functional materials. Polymer Chemistry, 12(35), 4983-5001.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2018).
- Wang, Y., Li, J., Tan, J., Yang, B., Quan, Y., & Peng, Z. (2022). Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl) methyl) benzonitrile Derivatives as HCV Entry Inhibitors. Journal of medicinal chemistry, 65(3), 2261-2277.
- Saha, U., & McGeary, R. P. (2017). Structure-activity Relationship Study and Optimisation of 2-aminopyrrole-1-benzyl-4, 5-diphenyl-1H-pyrrole-3-carbonitrile as a Broad Spectrum metallo-β-lactamase Inhibitor. European journal of medicinal chemistry, 137, 351-364.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902-7917.
- Kumar, S., & Narasimhan, B. (2011). Design synthesis and biological evaluation of 2-methylphenyl semicarbazone derivatives. Acta poloniae pharmaceutica, 68(3), 345-352.
- Zięba, A., & Gzella, A. K. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2561.
- Kiseleva, T., & Gultyay, V. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 453-455.
- Sun, C., Qian, S., He, W., Wu, S., & Yan, S. (2003). Design and Structure− Activity Relationships of 2-Alkyl-3-aminomethyl-6-(3-methoxyphenyl)-7-methyl-8-(2-fluorobenzyl) imidazolo [1, 2-a] pyrimid-5-ones as Potent GnRH Receptor Antagonists. Journal of medicinal chemistry, 46(8), 1435-1444.
- Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Chemistry & Biodiversity, e202400989.
- Gzella, A., & Zięba, A. (2017).
- Balan, B. D., Chavali, M., & Kumar, A. (2021). C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors of Tec Family Kinases. ChemistrySelect, 6(39), 10457-10462.
- Aguilar, M. I., Delgado, G., & Villarreal, M. L. (2001). New Bioactive Derivatives of Xanthorrhizol. Journal of the Mexican Chemical Society, 45(3), 125-128.
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. mdpi.com [mdpi.com]
- 3. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Privileged scaffolds as MAO inhibitors: Retrospect and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. figshare.com [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Scaffolding LSD1 Inhibitors Impair NK Cell Metabolism and Cytotoxic Function Through Depletion of Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of MAO-A and 5-HT2AR Dual Inhibitors with Improved Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Elemental Analysis & Characterization: 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile
Topic: Elemental Analysis & Characterization Guide: 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile Content Type: Publish Comparison Guide Audience: Medicinal Chemists, QC Scientists, and Drug Discovery Leads.
Executive Summary
In the optimization of kinase inhibitors and GPCR ligands, 5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile (hereafter referred to as AMSB ) serves as a critical bifunctional building block. Its unique ortho-methylsulfanyl nitrile motif offers distinct metabolic and electronic advantages over the traditional oxygen isostere, 5-(Aminomethyl)-2-methoxybenzonitrile.
However, the presence of the thioether (-SMe) and the primary amine (-CH₂NH₂) creates specific challenges in characterization. Standard Elemental Analysis (EA) frequently yields deviations due to sulfur oxidation , hygroscopicity , and salt stoichiometry .
This guide provides a definitive framework for interpreting EA results for AMSB, comparing its physicochemical profile against its oxygen analog, and establishing a self-validating protocol for purity confirmation.
Part 1: The Theoretical Baseline
Before interpreting experimental data, one must establish the theoretical baseline for the free base and its common salt forms. In drug discovery, this amine is rarely isolated as a free base due to stability concerns; it is typically handled as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.
Table 1: Theoretical Elemental Composition (Weight %)
| Form | Formula | MW ( g/mol ) | %C | %H | %N | %S |
| Free Base | C₉H₁₀N₂S | 178.26 | 60.65 | 5.66 | 15.72 | 17.99 |
| HCl Salt | C₉H₁₀N₂S[1][2] · HCl | 214.72 | 50.35 | 5.16 | 13.05 | 14.93 |
| TFA Salt | C₉H₁₀N₂S · C₂HF₃O₂ | 292.28 | 45.21 | 3.80 | 9.59 | 10.97 |
| Hemihydrate | C₉H₁₀N₂S · 0.5 H₂O | 187.27 | 57.73 | 5.92 | 14.96 | 17.12 |
Expert Insight: A common error is assuming the "Free Base" calculation for a sample purified by reverse-phase HPLC (0.1% TFA). If your experimental %C is ~45% instead of ~60%, you have the TFA salt, not a failed synthesis.
Part 2: Comparative Performance Analysis
Why choose the sulfur-containing AMSB over the more stable oxygen analog? The decision rests on specific medicinal chemistry properties.
Table 2: AMSB vs. Oxygen Analog (Methoxy)
| Feature | AMSB (S-Me) | Alternative: Oxygen Analog (O-Me) | Implication for Drug Design |
| Lipophilicity (cLogP) | ~2.1 | ~1.4 | AMSB is better for CNS penetration and hydrophobic pockets. |
| Electronic Effect | Weak Donor / Polarizable | Strong Donor / Hard Base | Sulfur modulates the nitrile's electrophilicity differently, altering reactivity in covalent inhibition. |
| Metabolic Liability | S-Oxidation (Sulfoxide) | O-Dealkylation | S-oxidation is often reversible or leads to active metabolites; O-dealkylation leads to rapid clearance. |
| EA Stability | Moderate (Prone to oxidation) | High (Stable) | AMSB requires strict inert atmosphere handling during drying. |
Part 3: Interpreting Experimental EA Results
When your EA report arrives, use this logic to diagnose the state of your material.
Scenario A: Low Carbon, High Hydrogen
-
Diagnosis: Hygroscopicity . The primary amine avidly absorbs atmospheric moisture.
-
Evidence: A 0.5% increase in H and 2-3% drop in C often fits a hemihydrate model (see Table 1).
-
Correction: Dry sample at 40°C under high vacuum (0.1 mbar) over P₂O₅ for 24 hours.
Scenario B: Low Sulfur, High Oxygen (Implicit)
-
Diagnosis: S-Oxidation . The thioether has oxidized to a sulfoxide (S=O).
-
Mechanism: S + [O] → S=O (+16 mass units).
-
Impact: This lowers the weight % of all other elements.
-
Verification: Check LC-MS. A peak at M+16 (195 m/z) confirms oxidation.
Scenario C: Nitrogen Deviation
-
Diagnosis: Trapped Solvent or Carbonate .
-
Cause: Amines can react with atmospheric CO₂ to form carbamates/carbonates, or trap synthesis solvents (DCM/EtOAc).
-
Correction: 1H NMR is required to quantify trapped solvent moles, which must be factored into the theoretical calculation.
Part 4: Experimental Protocols
Protocol 1: Sample Preparation for High-Integrity EA
Objective: Isolate AMSB in a state suitable for <0.4% error variance.
-
Dissolution: Dissolve 100 mg of crude AMSB in 5 mL anhydrous Methanol.
-
Filtration: Pass through a 0.2 µm PTFE syringe filter to remove inorganic salts (e.g., Pd catalyst residues which skew mass).
-
Precipitation: Add 2 mL of 4M HCl in Dioxane (if targeting the salt). Precipitate with Et₂O (20 mL).
-
Isolation: Centrifuge (4000 rpm, 5 min). Decant supernatant.
-
Drying (Critical):
-
Place solid in a vacuum drying pistol.
-
Agent: P₂O₅ (Phosphorus Pentoxide) to absorb water.
-
Temp: 45°C.
-
Time: 16 hours.[2]
-
Atmosphere: Argon bleed upon release.
-
Protocol 2: The Self-Validating Troubleshooting Workflow
The following decision tree illustrates the logical flow for validating EA results.
Figure 1: Logic flow for diagnosing Elemental Analysis deviations in thioether-amines.
Part 5: Synthesis & Purification Workflow
To ensure the "SMe" group remains intact without oxidation, the synthesis requires specific precautions.
Figure 2: Optimized synthesis route minimizing sulfur oxidation risks.
Key Protocol Note: Avoid using bleach or peroxide-containing solvents (e.g., old ethers) during the workup of Step 1. The thioether is highly susceptible to oxidation to the sulfoxide or sulfone in the presence of trace peroxides.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66877736, 5-Methoxy-2-(methylsulfanyl)benzonitrile. Retrieved February 24, 2026, from [Link]
-
Clariant Analytical Sciences. Elemental Analysis and Chemical Properties: Methodologies for CHNOS Determination. Retrieved February 24, 2026, from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
